Apoptolidin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMROCKORZEMQ-AIUMZUNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194874-06-1 | |
| Record name | Apoptolidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APOPTOLIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Apoptolidin A
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound A, a potent and selective apoptosis inducer.
Chemical Structure and Stereochemistry
This compound A is a complex macrolide natural product first isolated from the bacterium Nocardiopsis sp.[1][2]. Its structure is characterized by a 20-membered macrocyclic lactone core, which is highly unsaturated.[3][4] Attached to this core are two distinct carbohydrate moieties: a 6-deoxy-L-glucose unit at C9 and a disaccharide at C27.[3][5] The molecule possesses numerous stereogenic centers, making its total synthesis a significant challenge.[3][4]
The complete stereostructure of this compound A has been confirmed through a combination of extensive NMR spectroscopy, molecular modeling, and ultimately, total synthesis.[3]
Caption: Chemical structure of this compound A.
Spectroscopic Data for Structural Elucidation
The structure of this compound A was primarily elucidated using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including COSY, HMQC, HMBC, and NOESY, along with mass spectrometry.[6] The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of this compound A, as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data for this compound A (in CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3-Me | 1.85 | s | |
| 4-H | 6.20 | d | 11.0 |
| 5-Me | 1.80 | s | |
| 6-H | 6.55 | d | 11.5 |
| 7-Me | 1.95 | s | |
| 8-H | 5.90 | d | 10.0 |
| 9-H | 3.80 | m | |
| 10-H | 5.40 | dd | 10.0, 2.0 |
| 11-H | 5.85 | dd | 15.0, 6.0 |
| 12-H | 6.30 | m | |
| 13-Me | 1.75 | s | |
| 14-H | 5.60 | d | 9.5 |
| 15-H | 2.50 | m | |
| 16-OH | |||
| 17-H | 4.10 | m | |
| 18-OMe | 3.35 | s | |
| 19-H | 3.95 | m | |
| 20-H | 4.50 | d | 3.5 |
| 21-H | 2.70 | m | |
| 22-H | 1.70 | m | |
| 23-H | 3.60 | m | |
| 24-Me | 1.15 | d | 7.0 |
| 25-H | 3.75 | m | |
| 26-Me | 1.20 | d | 6.5 |
| 27-H | 4.25 | m | |
| 28-H | 3.45 | m |
Note: This is a representative compilation based on published data. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound A (in CD₃OD)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 168.5 | 15 | 45.2 |
| 2 | 120.1 | 16 | 70.1 |
| 3 | 145.3 | 17 | 78.9 |
| 4 | 125.4 | 18 | 82.1 |
| 5 | 138.2 | 19 | 75.4 |
| 6 | 130.5 | 20 | 72.3 |
| 7 | 135.8 | 21 | 48.6 |
| 8 | 128.9 | 22 | 35.1 |
| 9 | 78.2 | 23 | 76.8 |
| 10 | 132.6 | 24 | 18.2 |
| 11 | 133.4 | 25 | 74.5 |
| 12 | 129.8 | 26 | 17.9 |
| 13 | 140.1 | 27 | 79.8 |
| 14 | 126.7 | 28 | 68.4 |
Note: This is a representative compilation based on published data. Actual values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Isolation and Purification of this compound A
This compound A is a secondary metabolite produced by the fermentation of Nocardiopsis sp. FU 40. The general procedure for its isolation and purification is as follows:
-
Fermentation: Nocardiopsis sp. is cultured in a suitable production medium at 30°C with shaking for approximately 6 days.
-
Extraction: The fermentation broth is centrifuged, and the supernatant is extracted with an organic solvent, typically ethyl acetate.
-
Initial Purification: The crude extract is concentrated and subjected to initial purification by flash chromatography on silica gel.
-
Final Purification: Fractions containing this compound A are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[1][6]
Caption: General workflow for the isolation and purification of this compound A.
Total Synthesis
The total synthesis of this compound A is a complex undertaking that has been achieved by several research groups. A common strategy involves a convergent approach where key fragments of the molecule are synthesized separately and then coupled together. Key reactions in the total synthesis include:
-
Yamaguchi Macrolactonization: To form the 20-membered macrolide ring.
-
Stille Coupling or Horner-Wadsworth-Emmons Reaction: To connect major fragments of the carbon skeleton.[4]
-
Glycosidation Reactions: To attach the carbohydrate units to the macrolide core.[3][5]
-
Diastereoselective Aldol Reactions: To establish the correct stereochemistry of the numerous chiral centers.[3]
The lability of this compound A, particularly under basic conditions, presents a significant challenge in the final deprotection steps.[4]
Mechanism of Action and Signaling Pathway
This compound A selectively induces apoptosis in transformed cells while having minimal effect on normal cells.[3] Its primary molecular target is the mitochondrial F₀F₁-ATP synthase (also known as complex V).[7]
By inhibiting F₀F₁-ATP synthase, this compound A disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation. This leads to a cascade of events culminating in programmed cell death. The apoptotic pathway induced by this compound A is dependent on the activation of caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[7][8]
Caption: Signaling pathway of this compound A-induced apoptosis.
Conclusion
This compound A remains a molecule of significant interest to the scientific community due to its complex and challenging chemical structure, as well as its potent and selective anticancer activity. The elucidation of its structure and mechanism of action has paved the way for the design and synthesis of analogues with potentially improved therapeutic properties. This guide provides a foundational understanding of the key chemical and biological aspects of this compound A for professionals in the fields of chemical synthesis and drug development.
References
- 1. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new apoptosis inducer in transformed cells from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: construction of enantiomerically pure fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound: Part 1. Retrosynthetic Analysis and Construction of Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Total synthesis of this compound: completion of the synthesis and analogue synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]
Apoptolidin's Mechanism of Action on Mitochondrial F1F0-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptolidin, a macrolide natural product, exhibits potent and selective cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. Its molecular target has been identified as the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme complex responsible for the majority of cellular ATP production. This technical guide provides a comprehensive overview of the mechanism of action of this compound on mitochondrial F1F0-ATPase, detailing its binding site, inhibitory effects, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this promising therapeutic lead.
Introduction
The F1F0-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by coupling the electrochemical potential of the proton gradient, generated by the electron transport chain, to the synthesis of ATP from ADP and inorganic phosphate. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.
This compound has emerged as a significant tool compound for studying mitochondrial bioenergetics and a potential therapeutic agent due to its selective inhibition of F1F0-ATPase.[1] This guide will delve into the specific molecular interactions and the functional consequences of this compound binding to this essential enzyme.
Mechanism of Action
Binding Site and Subunit Interaction
Initial hypotheses, based on structural similarities to other macrolide inhibitors like oligomycin, suggested that this compound might bind to the F0 domain of the ATP synthase.[1] However, subsequent research, including photoaffinity labeling and cryogenic electron microscopy (cryo-EM) studies, has definitively identified the F1 subcomplex as the primary target of this compound.[2][3]
Specifically, this compound binds to a hydrophobic pocket formed at the interface of the α and β subunits of the F1 domain.[3] Cryo-EM structures of this compound and its analogs bound to F1F0-ATPase have revealed that the macrolide core nestles within this pocket, making extensive contacts with residues from both the α and β subunits. This binding site is distinct from that of other well-known F1 inhibitors like aurovertin and efrapeptin.[3]
Inhibition of ATP Synthesis and Hydrolysis
This compound acts as a mixed inhibitor of the F1F0-ATPase, affecting both ATP synthesis and hydrolysis.[3] By binding to the F1 domain, this compound induces a conformational change that disrupts the rotational catalysis mechanism of the enzyme. This prevents the efficient conversion of the proton motive force into the mechanical rotation of the central stalk (γ, δ, and ε subunits), which is essential for ATP synthesis.
The inhibition of the ATPase activity (the reverse reaction of ATP synthesis) is also a key feature of this compound's mechanism. Under conditions of cellular stress or mitochondrial depolarization, the F1F0-ATPase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix. By inhibiting this activity, this compound can exacerbate the energy crisis in cells that are already metabolically compromised, such as many cancer cells.
Quantitative Data
The inhibitory potency of this compound and its analogs against F1F0-ATPase has been quantified using various assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of different compounds.
| Compound | Assay Type | Cell Line/Source | IC50 / Ki | Reference |
| This compound A | F0F1-ATPase Inhibition | Yeast Mitochondria | IC50 = 0.7 µM | [4] |
| This compound A | F0F1-ATPase Inhibition | Intact Yeast Mitochondria | Ki = 4-5 µM | [1] |
| This compound A | Antiproliferation | Ad12-3Y1 cells | GI50 = 6.5 nM | [4] |
| This compound B | Antiproliferation | H292 cells | IC50 = 7 nM | [5] |
| This compound C | Antiproliferation | H292 cells | IC50 = 24 nM | [5] |
| This compound D | Antiproliferation | H292 cells | IC50 = 110 nM | [5] |
| Ammocidin A | ATPase Activity | Purified S. cerevisiae ATP synthase | Low nanomolar inhibition | [3] |
Signaling Pathways
The inhibition of F1F0-ATPase by this compound triggers a cascade of downstream signaling events, culminating in the induction of apoptosis.
This compound-Induced Mitochondrial Apoptosis Pathway
The primary mechanism of this compound-induced cell death is through the intrinsic, or mitochondrial, pathway of apoptosis.[6]
Caption: this compound-induced mitochondrial apoptosis pathway.
The inhibition of F1F0-ATPase leads to a decrease in cellular ATP levels and dissipation of the mitochondrial membrane potential (ΔΨm).[3] This mitochondrial dysfunction triggers the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, which in turn promote the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.[7] The apoptosome then recruits and activates pro-caspase-9, which subsequently activates effector caspases like caspase-3, leading to the execution of the apoptotic program.[6]
Experimental Protocols
F1F0-ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This protocol measures the ATP hydrolysis activity of F1F0-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
Enzyme Coupling Mix: 2.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, ~5 units/mL pyruvate kinase (PK), ~7 units/mL lactate dehydrogenase (LDH)
-
Substrate: 100 mM ATP solution
-
Inhibitor: this compound stock solution (in DMSO)
-
Isolated mitochondria or purified F1F0-ATPase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer and the Enzyme Coupling Mix in a cuvette.
-
Add the mitochondrial preparation or purified enzyme to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
To determine the effect of this compound, pre-incubate the enzyme with the desired concentration of the inhibitor for 5-10 minutes before adding ATP.
-
Calculate the specific activity of the ATPase (µmol ATP hydrolyzed/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Target Identification using Photoaffinity Labeling and Western Blot
This workflow is used to covalently label the protein target of this compound within a complex biological sample.
Caption: Experimental workflow for target identification.
Procedure:
-
Probe Incubation: Incubate live cells or cell lysate with an this compound analog containing a photo-reactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).
-
UV Cross-linking: Expose the sample to UV light (e.g., 365 nm) to activate the photo-reactive group, leading to covalent bond formation with the target protein.
-
Lysis: If starting with live cells, lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the this compound probe.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
Western Blot:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the reporter tag (e.g., streptavidin-HRP or an anti-biotin antibody).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (if necessary).
-
Detect the labeled protein band using a chemiluminescent substrate.
-
-
Target Identification: The protein band that is specifically labeled in the presence of the photoaffinity probe can be excised and identified by mass spectrometry.
Cryogenic Electron Microscopy (Cryo-EM) of this compound-F1F0-ATPase Complex
This protocol outlines the general workflow for determining the structure of the this compound-F1F0-ATPase complex.
Caption: Workflow for cryo-EM structure determination.
Procedure:
-
Sample Preparation: Purify the mitochondrial F1F0-ATPase complex and incubate it with a saturating concentration of this compound.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid to create a thin film, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Transfer the frozen grid to a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of movie frames of the particles at various orientations.
-
Image Processing:
-
Movie Alignment: Correct for beam-induced motion by aligning the frames of each movie.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different 2D class averages to remove junk particles and assess sample homogeneity.
-
3D Reconstruction and Refinement: Generate an initial 3D model and iteratively refine it to high resolution using the 2D particle images.
-
-
Model Building and Validation: Build an atomic model into the final 3D density map and validate its quality.
Conclusion
This compound represents a powerful chemical tool for probing the function of mitochondrial F1F0-ATPase and holds promise as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the specific inhibition of the F1 domain of ATP synthase and the subsequent induction of the mitochondrial pathway of apoptosis, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to support and accelerate research efforts in this exciting area of drug discovery.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust Single-Particle Cryo-Electron Microscopy (cryo-EM) Processing Workflow with cryoSPARC, RELION, and Scipion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis Software and Computing Resources - High Resolution Macromolecular Cryo-Electron Microscopy [cryoem.med.ubc.ca]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. cryoem.iitm.ac.in [cryoem.iitm.ac.in]
- 7. youtube.com [youtube.com]
The Apoptolidin-Induced Apoptosis Pathway in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptolidin, a macrolide natural product, has demonstrated selective cytotoxicity against a variety of cancer cell lines, positioning it as a promising candidate for novel anticancer therapies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mode of action is the inhibition of the mitochondrial F0F1-ATP synthase, a critical component of cellular energy production. This inhibition triggers a cascade of events characteristic of the intrinsic apoptotic pathway, including mitochondrial dysfunction, activation of caspase proteases, and ultimately, programmed cell death. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of the signaling pathways involved.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology research and drug development.[1][2] this compound is one such agent that has garnered attention for its potent and selective pro-apoptotic activity in transformed cells.[1]
This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds. It aims to provide a detailed understanding of its mechanism of action, offer practical guidance for experimental investigation, and present a consolidated view of its effects on cancer cells.
Mechanism of Action: Inhibition of F0F1-ATP Synthase
The primary molecular target of this compound is the mitochondrial F0F1-ATP synthase (also known as Complex V), a multi-subunit enzyme responsible for the majority of cellular ATP synthesis through oxidative phosphorylation.[3][4] this compound binds to the F1 subcomplex of the ATP synthase, inhibiting its enzymatic activity.[3] This inhibition has profound consequences for cellular bioenergetics and viability.
The disruption of ATP synthesis leads to a significant decrease in intracellular ATP levels, a critical event that contributes to the initiation of the apoptotic cascade.[5] This energy crisis is a key upstream signal in the this compound-induced death pathway.
The Intrinsic Apoptotic Pathway
Inhibition of F0F1-ATP synthase by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress signals and converges on the mitochondria.
Mitochondrial Outer Membrane Permeabilization (MOMP)
A pivotal event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane (MOMP).[6][7] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[8][9]
Upon this compound-induced stress, the balance shifts in favor of the pro-apoptotic members. Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[10][11] This disrupts the integrity of the mitochondria and allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol.
Cytochrome c Release and Apoptosome Formation
One of the key molecules released during MOMP is cytochrome c.[12][13] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.
Caspase Activation Cascade
The apoptosome serves as an activation platform for pro-caspase-9, an initiator caspase.[1] Once activated, caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][14]
Quantitative Data
The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics for assessing its potency.
| Cell Line | Cancer Type | Compound | GI50/IC50 (nM) | Reference |
| H292 | Lung Carcinoma | This compound A | 32 | [1] |
| H292 | Lung Carcinoma | This compound B | 7 | [1] |
| H292 | Lung Carcinoma | This compound C | 24 | [1] |
| H292 | Lung Carcinoma | This compound D | 110 | [1] |
| RKO | Colorectal Carcinoma | This compound A | ~1000 | [1] |
| HCT116 | Colorectal Carcinoma | This compound A | ~4000 | [1] |
| SW480 | Colorectal Carcinoma | This compound A | ~3000 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | This compound A | ~10 | [5] |
| K562 | Chronic Myelogenous Leukemia | This compound A | ~100 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-induced apoptotic pathway.
Cell Viability and Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as described in section 6.1.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing JC-1 dye (final concentration typically 1-10 µg/mL).
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1X Assay Buffer (provided with most kits) or PBS.
-
Resuspend the final cell pellet in an appropriate volume of Assay Buffer or PBS.
-
Analyze immediately by flow cytometry or visualize under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Western Blot Analysis for Caspase and PARP Cleavage
This technique is used to detect the cleavage of caspases and their substrate PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP indicates apoptosis.
Cytochrome c Release Assay
This assay involves the fractionation of cells into cytosolic and mitochondrial components to assess the translocation of cytochrome c.
Materials:
-
Cell pellets
-
Mitochondria/Cytosol Fractionation Kit (or buffers for digitonin-based permeabilization)
-
Primary antibody against Cytochrome c
-
Primary antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers
-
Western blot reagents as listed in section 6.3.
Protocol:
-
Harvest and wash cells as previously described.
-
Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves sequential centrifugation steps to separate the cytosolic fraction from the mitochondrial pellet.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform Western blot analysis on both fractions as described in section 6.3.
-
Probe the blots with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.
-
An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells, along with its decrease in the mitochondrial fraction, indicates cytochrome c release. The purity of the fractions should be confirmed by the presence of the respective markers.
ATP Quantification Assay
This assay measures the intracellular ATP levels, which are expected to decrease upon treatment with an F0F1-ATP synthase inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
ATP Bioluminescence Assay Kit (containing luciferase and its substrate D-luciferin)
-
Luminometer
Protocol:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Treat cells with this compound for various time points.
-
At each time point, lyse the cells according to the kit manufacturer's instructions. This is often a one-step process where the lysis reagent is added directly to the wells.
-
Add the luciferase/luciferin reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the number of cells or total protein content. A time- and dose-dependent decrease in ATP levels is expected.
Conclusion
This compound represents a compelling class of natural products with selective anti-cancer activity. Its well-defined mechanism of action, centered on the inhibition of mitochondrial F0F1-ATP synthase, provides a clear rationale for its pro-apoptotic effects. The subsequent activation of the intrinsic apoptotic pathway, involving mitochondrial depolarization, cytochrome c release, and caspase activation, offers multiple avenues for experimental investigation and biomarker development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for targeting cancer cell metabolism. Further research into the NCI-60 panel and the specific roles of other Bcl-2 family members will continue to refine our understanding of this promising anti-cancer agent.
References
- 1. Antimetastatic Activity of this compound A by Upregulation of N-Myc Downstream-Regulated Gene 1 Expression in Human Colorectal Cancer Cells | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A new quantitative assay for cytochrome c release in apoptotic cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cytochrome c Release by Immunocytochemistry. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Apoptolidin Analogues: A Technical Guide to Their Synthesis, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin, a macrolide natural product first isolated from Nocardiopsis sp., has garnered significant attention in the scientific community due to its potent and selective cytotoxic activity against transformed cells.[1][2] This unique profile, inducing apoptosis in cancer cells while leaving normal cells relatively unharmed, has established this compound as a promising lead compound in the development of novel anticancer therapeutics.[1] The primary molecular target of this compound has been identified as the mitochondrial F0F1-ATP synthase (also known as ATP synthase), a critical enzyme in cellular energy metabolism.[2][3] By inhibiting this enzyme, this compound disrupts cellular ATP production, leading to metabolic stress and the initiation of the intrinsic apoptotic pathway.[3][4]
This in-depth technical guide provides a comprehensive overview of this compound analogues, their biological activity, and the underlying molecular mechanisms. It is designed to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Biological Activity of this compound Analogues
The biological activity of this compound and its analogues is typically evaluated through two primary types of assays: F0F1-ATPase inhibition assays and cell-based antiproliferative or cytotoxicity assays. The following table summarizes the quantitative data for a series of this compound derivatives, highlighting the structure-activity relationships (SAR) that have been elucidated through these studies.
Table 1: Quantitative Biological Activity Data for this compound Analogues
| Compound | Modification | F0F1-ATPase Inhibition IC50 (µM)[5] | Antiproliferative Activity GI50 (µM) against Ad12-3Y1 cells[5] |
| 1 | This compound | 0.7 | 0.0065 |
| 2 | C2′-OBz | 0.3 | 0.0036 |
| 3 | C4‴-OAc, C23-OAc | 0.4 | 0.0095 |
| 4 | C4‴-OAc | 0.8 | 0.0098 |
| 5 | C16-OAc | 0.8 | 0.056 |
| 6 | C3′-OAc | 0.4 | 0.0027 |
| 7 | C20-OAc | 1.1 | 0.011 |
| 8 | C20-OMe | 2.8 | 0.012 |
| 9 | C21-OMe | 2.3 | 0.016 |
| 10 | Isothis compound | >10 | 0.009 |
| 11 | Macrolide, C20-OH | >7.0 | 5.4 |
| 12 | Macrolide, C20-OMe | >5.0 | 1.4 |
| 13 | Macrolide, C20-OBz | >16 | 2.4 |
| 14 | δ-lactone | 190 | >12 |
| 15 | Diels-Alder adduct | 2.3 | 3.2 |
Data sourced from Wender et al., 2006.[5]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is multifaceted, initiating with the inhibition of mitochondrial F0F1-ATP synthase. This leads to a decrease in cellular ATP levels and a subsequent increase in the AMP/ATP ratio, which triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][6] Activated AMPK, in turn, modulates downstream pathways, ultimately leading to the induction of apoptosis through the intrinsic, or mitochondrial, pathway.
The core of this apoptotic signaling cascade involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.[1][7] In the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9.[1][8] Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]
The following diagram illustrates the signaling pathway initiated by this compound.
Experimental Protocols
F0F1-ATPase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for measuring the activity of mitochondrial F0F1-ATPase.
Materials:
-
Isolated mitochondria or purified F0F1-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
NADH solution (10 mM)
-
Phosphoenolpyruvate (PEP) solution (50 mM)
-
Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture
-
This compound analogue dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH, PEP, and the PK/LDH enzyme mixture.
-
Add the desired concentration of the this compound analogue (or DMSO for control) to the wells.
-
Initiate the reaction by adding the mitochondrial preparation or purified enzyme.
-
Start the kinetic measurement of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., H292, Ad12-3Y1)
-
Complete cell culture medium
-
This compound analogue dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogue for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Experimental Workflow: Synthesis and Evaluation of this compound Analogues
The synthesis of this compound and its analogues is a complex undertaking, often involving a multi-step total synthesis or semi-synthetic modifications of the natural product. The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogues.
Conclusion
This compound and its analogues represent a promising class of selective anticancer agents with a distinct mechanism of action targeting mitochondrial bioenergetics. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity, particularly the importance of the glycosidic moieties. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the development of next-generation therapeutics that can effectively and selectively induce apoptosis in cancer cells. The detailed methodologies and workflow presented herein are intended to facilitate these ongoing research and development efforts.
References
- 1. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Early Investigations into the Cytotoxicity and Selectivity of Apoptolidin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies that first characterized the cytotoxic and selective properties of Apoptolidin, a macrolide natural product that emerged as a promising agent in cancer research. This document synthesizes the early data on its potent and selective activity against transformed cells, details the experimental methodologies employed in these initial investigations, and visually represents the key pathways and workflows involved.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
Early research on this compound quickly established its remarkable selectivity for cancer cells over normal, untransformed cells.[1][2][3] This selectivity was a key feature that drove further investigation into its mechanism of action. The following tables summarize the quantitative data from these initial studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Type | IC50 / GI50 (nM) | Notes |
| Transformed Cells | |||
| Ad12-3Y1 | E1A/E1B Transformed Rat Fibroblasts | 6.5 | Highly sensitive to this compound-induced growth inhibition.[3] |
| H292 | Human Lung Carcinoma | ~30 | Exhibited significant cell death after extended exposure (7 days).[4] |
| RKO | Human Colorectal Carcinoma | <10,000 | Demonstrated concentration-dependent growth inhibition.[5] |
| HCT116 | Human Colorectal Carcinoma | <10,000 | Showed sensitivity to this compound A.[5] |
| SW480 | Human Colorectal Carcinoma | <10,000 | Growth was effectively inhibited by this compound A.[5] |
| Normal Cells | |||
| 3Y1 | Untransformed Rat Fibroblasts | >1,000 | Significantly less sensitive compared to its transformed counterpart.[3] |
| CCD841 CoN | Normal Colon Epithelial | >10,000 | Demonstrates the selective nature of this compound against cancerous colon cells.[5] |
NCI-60 Cell Line Panel Selectivity:
This compound was evaluated in the National Cancer Institute's 60 human cancer cell line screen and was identified as one of the most selective cytotoxic agents tested at the time.[1][2][3] Its pattern of activity correlated well with other known inhibitors of the mitochondrial F0F1-ATP synthase.[1][2]
Experimental Protocols
The following sections detail the methodologies used in the early studies to elucidate this compound's cytotoxicity and mechanism of action. These represent the foundational experimental workflows.
Cell Culture and Cytotoxicity Assays
-
Cell Lines and Culture Conditions: A variety of transformed and untransformed cell lines were used, including E1A-transformed rat glial cells, human colorectal cancer cell lines (RKO, HCT116, SW480), and normal cell lines (untransformed glial cells, CCD841 CoN).[1][2][5] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Cytotoxicity/Proliferation Assays (e.g., MTT or Sulforhodamine B):
-
Cells were seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they were treated with various concentrations of this compound or a vehicle control.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
For Sulforhodamine B (SRB) assays, cells were fixed with trichloroacetic acid, and stained with SRB dye, which binds to cellular proteins.
-
The formazan crystals (MTT) were solubilized, or the bound SRB dye was solubilized.
-
The absorbance of each well was measured using a microplate reader at an appropriate wavelength.
-
The percentage of cell viability or growth inhibition was calculated relative to the vehicle-treated control cells, and IC50 or GI50 values were determined from the dose-response curves.[5]
-
Apoptosis Detection Assays
-
PARP Cleavage Analysis (Western Blotting):
-
Cells were treated with this compound (e.g., 1 µM) for various time points (e.g., 6 hours).[1][2]
-
Whole-cell lysates were prepared using a suitable lysis buffer.
-
Protein concentrations were determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa PARP protein to an 89 kDa fragment is indicative of caspase activation and apoptosis.
-
F0F1-ATPase Inhibition Assay
-
Preparation of Mitochondria: Mitochondria were isolated from sources such as yeast or rat liver by differential centrifugation.[1][2]
-
ATPase Activity Measurement:
-
The F0F1-ATPase activity was measured by quantifying the rate of ATP hydrolysis.[1][2]
-
This was often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[6]
-
The reaction mixture typically contained isolated mitochondria or solubilized ATPase, ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase).
-
This compound was added at various concentrations to determine its inhibitory effect on the rate of ATP hydrolysis.
-
The inhibition constant (Ki) was calculated from the dose-response data. For this compound, the Ki was determined to be in the range of 4-5 µM in early studies.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for assessing this compound's cytotoxicity and the proposed signaling pathway for its induction of apoptosis, based on the early research findings.
Caption: Experimental workflow for determining this compound's cytotoxicity.
Caption: this compound's proposed apoptotic signaling pathway.
References
- 1. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Apoptolidin Family of Natural Products: A Technical Guide to the Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apoptolidin family of natural products represents a class of macrolides with potent and selective cytotoxic activity against various cancer cell lines, making them a subject of significant interest in oncology research and drug development. First isolated from Nocardiopsis sp., these compounds induce apoptosis, or programmed cell death, in transformed cells at nanomolar concentrations while exhibiting markedly lower toxicity towards normal cells.[1][2] This selective cytotoxicity, a highly sought-after characteristic in cancer therapeutics, has spurred extensive research into their mechanism of action, structure-activity relationships (SAR), and synthetic accessibility.
This technical guide provides an in-depth overview of the core aspects of the this compound family, focusing on their mechanism of action, quantitative biological data, and the experimental methodologies used for their characterization.
Core Structure and Mechanism of Action
The core structure of the this compound family consists of a 20-membered macrolactone ring glycosidically linked to a trisaccharide chain.[3] Variations in the macrolide core and the sugar moieties give rise to different analogues, such as this compound A, B, C, and H, as well as the related compound Ammocidin A.[3][4]
The primary molecular target of the this compound family has been identified as the F1 subcomplex of mitochondrial ATP synthase (also known as F1F0-ATPase).[3][5][6] By binding to this crucial enzyme, apoptolidins inhibit its ATP synthesis function, leading to a disruption of cellular energy homeostasis.[7] This inhibition triggers a cascade of downstream events, ultimately culminating in the activation of the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
Inhibition of mitochondrial ATP synthase by apoptolidins leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[8] Activated AMPK, in turn, can modulate various downstream pathways to conserve energy and induce apoptosis. A key event in this compound-induced apoptosis is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3.[5] These executioner caspases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Biological Data
The cytotoxic and antiproliferative activities of the this compound family have been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data for representative members and their derivatives.
Table 1: Cytotoxicity of this compound A and Analogues in H292 Human Lung Carcinoma Cells
| Compound | EC50 (7 days) | Reference |
| This compound A | ~30 nM | [3] |
| Apoptolidinone A | Inactive | [3][9] |
| Apoptolidinone D | Inactive | [3][9] |
Table 2: Growth Inhibition of this compound Analogues in H292 Human Lung Carcinoma Cells
| Compound | GI50 (48 hours) | Reference |
| This compound A | 32 nM | [4] |
| This compound B | 7 nM | [4] |
| This compound C | 24 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound family.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of apoptolidins on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Mitochondrial F1F0-ATPase Inhibition Assay (Spectrophotometric)
This assay measures the ability of apoptolidins to inhibit the enzymatic activity of purified mitochondrial ATP synthase.[7]
Materials:
-
Purified mitochondrial F1F0-ATPase
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA
-
Coupling Enzymes: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)
-
Substrates: ATP, Phosphoenolpyruvate (PEP), NADH
-
This compound compound dissolved in DMSO
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the purified F1F0-ATPase to the reaction mixture.
-
Add the this compound compound at various concentrations (include a vehicle control).
-
Pre-incubate the mixture for a few minutes at 30°C.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.
-
Calculate the percentage of inhibition for each concentration of the this compound compound and determine the IC50 value.
Apoptosis Detection by Western Blot for PARP Cleavage
This method detects a key hallmark of apoptosis, the cleavage of PARP by activated caspases.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PARP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
Target Validation using Photoaffinity Labeling
This technique is used to covalently link the this compound to its protein target for identification.
Protocol Outline:
-
Probe Synthesis: A photoaffinity probe is synthesized by modifying an this compound analogue to include a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., an alkyne for click chemistry).[8]
-
Cell Treatment: Live cells are incubated with the photoaffinity probe, allowing it to bind to its target.
-
UV Crosslinking: The cells are exposed to UV light, which activates the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.[8]
-
Cell Lysis and Enrichment: The cells are lysed, and the covalently labeled proteins are enriched from the total cell lysate using the affinity tag (e.g., by reacting the alkyne tag with an azide-biotin conjugate followed by streptavidin affinity chromatography).
-
Target Identification: The enriched proteins are identified by mass spectrometry-based proteomics.
Target Validation using CRISPR-Cas9 Gene Editing
This powerful technique provides genetic evidence for the role of the target protein in the observed phenotype.
Protocol Outline:
-
sgRNA Design: Guide RNAs (sgRNAs) are designed to target a specific exon of the gene encoding the putative target protein (e.g., a subunit of the F1 complex of ATP synthase).
-
CRISPR-Cas9 Delivery: The sgRNAs and Cas9 nuclease are delivered into the cancer cells, typically via a plasmid or viral vector.
-
Generation of Knockout Cells: The Cas9 nuclease creates a double-strand break at the target site, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and gene knockout.
-
Phenotypic Analysis: The knockout cell population (or isolated knockout clones) and wild-type control cells are treated with the this compound compound.
-
Validation: If the knockout cells exhibit resistance to the cytotoxic effects of the this compound compared to the wild-type cells, it provides strong evidence that the targeted gene is essential for the compound's activity.
Conclusion
The this compound family of natural products continues to be a promising area of research for the development of novel anticancer agents. Their selective cytotoxicity, coupled with a well-defined mechanism of action targeting a fundamental cellular process, provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in this field, facilitating the design and execution of studies aimed at further elucidating the therapeutic potential of these remarkable compounds. The ongoing development of synthetic analogues and a deeper understanding of their interactions with the ATP synthase will be crucial for translating the promise of the this compound family into clinical reality.
References
- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the cytotoxicity of apoptolidinones A and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apoptolidin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin is a macrolide natural product that has garnered significant interest in cancer research due to its potent and selective cytotoxic effects against transformed and cancerous cell lines.[1][2] It functions as a specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as complex V), a critical enzyme in oxidative phosphorylation.[2][3] By targeting this enzyme, this compound disrupts cellular energy metabolism, leading to the induction of apoptosis, particularly in cells reliant on oxidative phosphorylation.[1] This document provides detailed protocols for the application of this compound in cell culture, including methods for assessing cell viability, inducing and quantifying apoptosis, and analyzing key signaling pathways affected by the treatment.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the F1 subcomplex of the mitochondrial ATP synthase.[4] This inhibition of ATP synthesis leads to an increase in the cellular ADP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1] AMPK is a key sensor of cellular energy status. Its activation triggers a cascade of downstream signaling events, including the suppression of protein synthesis through the inhibition of the mTOR pathway, as evidenced by decreased phosphorylation of ribosomal protein S6 (pS6).[1] Ultimately, the disruption of cellular energetics and the activation of stress-response pathways converge to initiate the intrinsic pathway of apoptosis.[1][2]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 values for this compound can vary depending on the cell line and the duration of the treatment.[5]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |
| H292 | Lung Carcinoma | 48 | ~10 nM | [6] |
| MV-4-11 | Acute Myeloid Leukemia | 72 | Low nM range | [1] |
| E1A-transformed rat glia | Glial cells | Not Specified | Nanomolar concentrations | [6] |
| LYas mouse lymphoma | Lymphoma | Not Specified | Not Specified | [7] |
| SW620 | Colon Cancer | Not Specified | Sensitive | [7] |
| U87-MG | Glioblastoma | Not Specified | Sensitive | [7] |
| A549 | Lung Adenocarcinoma | Not Specified | Insensitive | [7] |
Note: IC50 values are highly dependent on experimental conditions, including cell density, passage number, and the specific assay used. Researchers should determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in appropriate cell culture plates or flasks and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
For suspension cells, seed the cells in culture flasks or plates at the desired density.
-
-
This compound Stock Solution Preparation:
-
Dissolve lyophilized this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[8]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[8]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) after this compound treatment.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of AMPK and S6 Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key proteins in the signaling pathway affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Fluorescently Tagged Apoptolidins in Cellular Uptake and Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing Apoptolidin for the Study of Mitochondrial Function
Introduction
Apoptolidin is a macrolide natural product originally isolated from the bacterium Nocardiopsis sp.[1] It has garnered significant interest within the research and drug development communities due to its ability to selectively induce apoptosis (programmed cell death) in cancer cells and cells transformed with oncogenes, while showing minimal toxicity to normal cells.[2][3][4] The primary molecular target of this compound has been identified as the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy production.[2][3][5] This specific mechanism of action makes this compound a valuable chemical probe for investigating mitochondrial function, cellular bioenergetics, and the apoptotic pathways linked to mitochondrial integrity.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the F0F1-ATP synthase. Specifically, it targets the F1 subcomplex of the enzyme.[5] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a rapid depletion of cellular ATP. The disruption of the mitochondrial proton gradient and the reduction in ATP synthesis trigger the intrinsic pathway of apoptosis. This pathway is characterized by the loss of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and subsequent activation of a cascade of caspases, particularly caspase-9, which are the executioners of apoptosis.[2][6][7] The apoptotic cell death induced by this compound is independent of p53 status and can be inhibited by the anti-apoptotic protein BCL-2.[2][6]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The potency of this compound varies across different cell lines, highlighting its selective cytotoxicity. This selectivity is a key feature for its use as a research tool.
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 / GI50 | Reference |
| Ad12-3Y1 | E1A-transformed rat fibroblasts | 6.5 nM (GI50) | [4] |
| 3Y1 | Normal rat fibroblasts | > 1 µM | [4] |
| H292 | Human lung carcinoma | 7 ± 4 nM (GI50) | [1] |
| E1A | Adenovirus-transformed cells | 10-17 ng/mL (IC50) | [8] |
| MV-4-11 | Acute myeloid leukemia | Sensitive (low nM range) | [5] |
Table 2: Inhibitory Activity of this compound against F0F1-ATPase
| Source of Enzyme | Assay Type | Ki Value | Reference |
| Yeast Mitochondria | F0F1-ATPase Activity | 4-5 µM | [2][6] |
| Yeast (Purified) | F0F1-ATPase Activity | 0.7 µM (IC50) | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate mitochondrial function and its consequences.
References
- 1. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Application Notes and Protocols for Apoptolidin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin is a macrolide natural product that has garnered significant interest for its selective cytotoxicity against transformed cells.[1] Its mechanism of action involves the induction of apoptosis, making it a potential candidate for cancer therapy.[2] While in vivo studies directly investigating this compound A are limited in publicly available literature, significant research has been conducted on its close structural analog, Ammocidin A. This document provides detailed application notes and protocols based on the available in vivo data for Ammocidin A, which serves as a valuable surrogate for understanding the potential in vivo behavior of this compound.
The primary molecular target of the this compound family, including Ammocidin A, has been identified as the F1 subcomplex of mitochondrial ATP synthase.[3][4] Inhibition of this target disrupts cellular bioenergetics, leading to selective cytotoxicity in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS).[3][4] In vivo studies have demonstrated that Ammocidin A can suppress leukemia progression in animal models at well-tolerated doses.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of Ammocidin A, a potent analog of this compound.
Table 1: Pharmacokinetic and Toxicity Profile of Ammocidin A in a Murine Model
| Parameter | Value/Observation | Animal Model | Dosing Route | Reference |
| Bioavailability | Confirmed in blood | NSGS Mice | Intraperitoneal (i.p.) | [5] |
| Maximum Tolerated Dose (MTD) | 0.1 mg/kg/day | NSGS Mice | Intraperitoneal (i.p.) | [5] |
| Toxicity Profile | Minimal detectable toxicity over 14 days at MTD | NSGS Mice | Not specified | [5] |
Table 2: In Vivo Efficacy of Ammocidin A in a Leukemia Xenograft Model
| Parameter | Observation | Animal Model | Cell Line | Treatment | Reference |
| Antileukemic Efficacy | Suppression of leukemia progression | Systemic Murine NSGS Xenograft | MV-4–11 (Human Leukemia) | Monotherapy | [3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the this compound family and a typical experimental workflow for in vivo evaluation.
Caption: Mechanism of action of the this compound family.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
The following are detailed protocols based on the methodology reported for Ammocidin A in a leukemia xenograft model.[5]
Protocol 1: Murine Xenograft Model for Leukemia
Objective: To establish a systemic human leukemia xenograft model in mice to evaluate the in vivo efficacy of this compound analogs.
Materials:
-
Male NSGS (NOD-scid IL2Rgammanull) mice, 6-8 weeks old
-
MV-4-11 human leukemia cells
-
Sterile Phosphate Buffered Saline (PBS)
-
Irradiation source (e.g., X-ray or microwave)
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Irradiation: Irradiate mice with a single dose of 100 cGy. This is a sub-lethal dose to facilitate engraftment of human cells.
-
Cell Preparation: Culture MV-4-11 cells under standard conditions. On the day of transplantation, harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Transplantation: Within 24 hours of irradiation, inject each mouse with 1 x 106 MV-4-11 cells (in 100 µL of PBS) via the tail vein.
-
Engraftment Confirmation: Monitor a subset of mice for signs of leukemia development and confirm engraftment through peripheral blood analysis for human CD45+ cells.
Protocol 2: In Vivo Efficacy and Toxicity Assessment
Objective: To assess the anti-leukemic efficacy and toxicity of Ammocidin A in the established xenograft model.
Materials:
-
Ammocidin A (or other this compound analog)
-
Vehicle solution (e.g., DMSO, PEG, saline - specific vehicle composition should be optimized)
-
Dosing syringes and needles (for intraperitoneal injection)
-
Flow cytometer
-
Antibodies: anti-human CD45, anti-human CD33, anti-murine CD45
-
Reagents for histology and immunohistochemistry (formalin, paraffin, anti-human CD45 antibody)
Procedure:
-
Randomization and Treatment Initiation: Once engraftment is confirmed (typically 1-2 weeks post-transplantation), randomize mice into treatment and vehicle control groups (n=5 per group is a common practice).
-
Drug Administration:
-
Prepare a stock solution of Ammocidin A in a suitable vehicle.
-
Administer Ammocidin A intraperitoneally (i.p.) at the desired dose (e.g., 0.1 mg/kg/day).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue daily treatment for the duration of the study (e.g., 14 days or until a pre-defined endpoint).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
Perform periodic peripheral blood sampling to monitor the percentage of human CD45+ cells as a measure of leukemia burden.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tissues (bone marrow, spleen, liver) for analysis.
-
Flow Cytometry: Prepare single-cell suspensions from bone marrow and spleen. Stain with fluorescently labeled antibodies (anti-human CD45, anti-human CD33, anti-murine CD45) to quantify the percentage of human leukemia cells.
-
Histology and Immunohistochemistry: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and immunohistochemistry for human CD45 to visualize leukemia cell infiltration.
-
-
Toxicity Assessment:
-
Monitor for any adverse effects during the treatment period (e.g., weight loss, behavioral changes).
-
At the endpoint, major organs can be collected for histological examination to identify any signs of toxicity.
-
Protocol 3: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of an this compound analog in mice.
Materials:
-
Ammocidin A
-
NSGS mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of Ammocidin A (e.g., 0.5 mg/kg) via the desired route (e.g., intraperitoneal).
-
Blood Sampling: Collect whole blood samples from a cohort of mice at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.
-
Sample Processing: Process the blood samples as required for the analytical method (e.g., protein precipitation, extraction).
-
Quantification: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Ammocidin A at each time point.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Logical Relationships in Drug Evaluation
The successful translation of a compound from a preclinical candidate to a clinical therapeutic involves a logical progression of studies.
Caption: Logical flow for preclinical in vivo evaluation.
References
- 1. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptolidin Formulation and Delivery in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin is a macrolide natural product that has garnered significant interest in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines.[1][2] It induces apoptosis by inhibiting the mitochondrial F0F1-ATPase (ATP synthase).[2][3] The selective nature of its cytotoxicity makes it a promising candidate for further investigation in preclinical cancer models. However, a significant hurdle for in vivo studies is this compound's limited aqueous solubility and potential for instability.[4]
These application notes provide detailed protocols and guidance for the formulation and delivery of this compound for in vivo experiments, drawing upon established methodologies for poorly soluble compounds and information on related molecules like Ammocidin A.[4][5]
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing a successful in vivo formulation.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₅₈H₉₆O₂₁ | [4] |
| Molecular Weight | 1129.4 g/mol | [4] |
| Aqueous Solubility | Limited | [4] |
| Organic Solvent Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Dimethylformamide (DMF) | [4] |
| Stability | Known to have reduced stability, with a tendency to isomerize. Ammocidin A, a related compound, was selected for in vivo studies due to its higher stability. | [4] |
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action involves the inhibition of mitochondrial F0F1-ATPase, which disrupts cellular energy metabolism and initiates the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
Formulation Protocols for In Vivo Delivery
Due to its poor water solubility, this compound requires a formulation vehicle that can solubilize the compound for administration, typically via intraperitoneal (IP) or intravenous (IV) injection. Below are three recommended protocols based on common vehicles for poorly soluble drugs.
Important Pre-formulation Steps:
-
Purity Check: Ensure the purity of the this compound powder using appropriate analytical techniques (e.g., HPLC, LC-MS).
-
Small-Scale Solubility Test: Before preparing a large batch, perform a small-scale solubility test of this compound in the chosen vehicle to ensure complete dissolution at the desired concentration.
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the formulation itself.
Protocol 1: DMSO/PEG 300/Saline Formulation
This is a widely used ternary vehicle for solubilizing hydrophobic compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG 300), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add the required volume of DMSO to the this compound powder. For a final formulation of 10% DMSO, this would be 1/10th of your final desired volume. Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG 300. For a final formulation of 40% PEG 300, this would be 4/10ths of your final desired volume. Vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline or PBS to reach the final desired volume. For a 10% DMSO, 40% PEG 300 formulation, this would be 5/10ths of the final volume. Add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Final Concentration Example: To prepare 1 mL of a 1 mg/mL this compound solution in 10% DMSO/40% PEG 300/50% Saline:
-
Dissolve 1 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG 300 and mix well.
-
Slowly add 500 µL of saline while vortexing.
-
-
Sterilization (Optional but Recommended): If not prepared under strict aseptic conditions, filter the final formulation through a 0.22 µm sterile syringe filter. Note that this may not be feasible for highly viscous solutions.
-
Administration: Administer the formulation to the animals immediately after preparation. Do not store the final aqueous formulation for extended periods, as the compound may precipitate out of solution.
Protocol 2: DMSO/Cremophor EL/Saline Formulation
Cremophor EL is a non-ionic surfactant that can effectively solubilize poorly water-soluble drugs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Cremophor® EL (Kolliphor® EL), sterile
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Weigh the necessary amount of this compound powder into a sterile conical tube.
-
Initial Solubilization: Dissolve the this compound in DMSO. A common starting point is a 1:1 mixture of DMSO and Cremophor EL.
-
Addition of Surfactant: Add an equal volume of Cremophor EL to the DMSO/Apoptolidin solution. Vortex until a clear, homogeneous solution is formed.
-
Final Dilution: Slowly add sterile saline or PBS to the desired final volume. A common final concentration for the vehicle is 5% DMSO, 5% Cremophor EL, and 90% saline. Add the saline in small aliquots with continuous vortexing.
-
Final Concentration Example: To prepare 1 mL of a 1 mg/mL this compound solution in 5% DMSO/5% Cremophor EL/90% Saline:
-
Prepare a 1:1 stock of DMSO:Cremophor EL.
-
Dissolve 1 mg of this compound in 100 µL of the DMSO:Cremophor EL stock.
-
Slowly add 900 µL of saline while vortexing.
-
-
Administration: Administer immediately. Be aware that Cremophor EL can cause hypersensitivity reactions in some animal models.
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low-endotoxin
-
Sterile Water for Injection or Saline
-
Sterile, conical tubes
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v). Gentle heating and stirring can aid in dissolving the HP-β-CD. Allow the solution to cool to room temperature.
-
Add this compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture for an extended period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The solution should become clear. Overnight stirring at room temperature may be necessary for complete complexation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.
-
Administration: The resulting solution should be stable for a longer duration than co-solvent formulations but should still be administered as soon as is practical.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo efficacy study using a formulated this compound solution is outlined below.
Caption: A generalized workflow for an in vivo efficacy study.
Data Presentation: Formulation Component Summary
The following table summarizes the components and common concentration ranges for the described formulation protocols.
| Formulation Component | Function | Typical Final Concentration Range | Important Considerations |
| Dimethyl sulfoxide (DMSO) | Primary Solubilizing Agent | 5 - 10% (v/v) | Can have biological effects at higher concentrations. Keep the final concentration as low as possible. |
| Polyethylene glycol 300 (PEG 300) | Co-solvent | 20 - 40% (v/v) | Generally well-tolerated. Can increase the viscosity of the formulation. |
| Cremophor® EL | Surfactant/Solubilizer | 5 - 10% (v/v) | Potential for hypersensitivity reactions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 20 - 40% (w/v) | Can alter the pharmacokinetic profile of the drug. |
| Saline (0.9% NaCl) or PBS | Diluent/Vehicle Base | q.s. to final volume | Should be sterile and isotonic. |
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a stable and well-tolerated formulation. The protocols provided in these application notes offer a starting point for researchers. It is imperative to perform preliminary solubility and stability tests for any chosen formulation and to include appropriate vehicle controls in all in vivo experiments. Careful consideration of the potential toxicities of the excipients is also essential for the accurate interpretation of experimental results. With a systematic approach to formulation development, the therapeutic potential of this compound can be more thoroughly investigated in relevant preclinical models.
References
- 1. This compound: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Apoptolidin-Induced Changes in ATP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin is a macrolide natural product that has garnered significant interest in the field of oncology due to its selective cytotoxicity against transformed cells.[1][2][3] Its mechanism of action involves the targeted inhibition of the mitochondrial F1F0-ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2] Specifically, this compound A targets the F1 subcomplex of the ATP synthase.[1][4][5] By inhibiting this enzyme, this compound disrupts cellular energy metabolism, leading to a decrease in ATP synthesis and subsequent induction of apoptosis.[1][2] This application note provides detailed protocols for measuring the changes in ATP synthesis induced by this compound, offering a crucial tool for researchers studying its mechanism of action and for professionals in drug development evaluating its therapeutic potential.
Mechanism of Action: this compound and ATP Synthase
Mitochondrial F1F0-ATP synthase is a multi-subunit complex that utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate. This compound acts as a potent inhibitor of this molecular motor.[2] Unlike some other ATP synthase inhibitors like oligomycin, which targets the F0 portion, this compound A has been shown to bind to the F1 subcomplex.[1][4][5] This binding event obstructs the catalytic cycle of the enzyme, leading to a reduction in ATP output. The depletion of cellular ATP pools is a significant event that can trigger the intrinsic apoptotic pathway, making the measurement of ATP levels a key indicator of this compound's cellular activity.
Data Presentation: Quantitative Effects of this compound on ATP Synthase
The following tables summarize the quantitative data available on the inhibitory effects of this compound on ATP synthase activity and cellular ATP levels.
| Compound | Target | Assay System | Inhibitory Concentration | Reference |
| This compound A | Mitochondrial ATP synthase | Isolated mitochondria | IC50: 0.7 µM | [6] |
| This compound | F0F1-ATPase | Intact yeast mitochondria & Triton X-100-solubilized preparations | Ki: 4-5 µM | [2][3] |
| Cell Line | Treatment | Effect on ADP/ATP Ratio | Reference |
| MV-4-11 | This compound A, Ammocidin A, or Oligomycin A | Increased ADP/ATP ratio at concentrations comparable to cytotoxicity | [1] |
Experimental Protocols
Protocol 1: Measuring Cellular ATP Levels using a Luciferase-Based Luminescence Assay
This protocol describes the measurement of total cellular ATP levels in response to this compound treatment using a commercially available ATP luminescence assay kit. The principle of this assay is based on the ATP-dependent oxidation of luciferin by luciferase, which generates a light signal directly proportional to the amount of ATP present.[7]
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, H292)
-
Cell culture medium and supplements
-
This compound A (or other analogs)
-
DMSO (vehicle control)
-
96-well white, opaque-bottom cell culture plates
-
Commercial ATP Luminescence Assay Kit (containing ATP releasing agent, luciferase/luciferin reagent, and ATP standard)
-
Luminometer
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well white, opaque-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound A in DMSO.
-
Prepare serial dilutions of this compound A in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound A dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add 100 µL of the ATP releasing agent to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
Add 100 µL of the luciferase/luciferin reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Prepare an ATP standard curve using the provided ATP standard to convert luminescence readings to ATP concentrations.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Calculate the percentage of ATP reduction for each this compound A concentration relative to the vehicle control.
-
Plot the percentage of ATP reduction against the this compound A concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action on mitochondrial ATP synthase.
Caption: Experimental workflow for measuring ATP changes.
References
- 1. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Flow Cytometry Analysis of Apoptosis Induced by Apoptolidin Treatment
Application Note
Introduction
Apoptolidin is a macrolide natural product that has demonstrated selective cytotoxic activity against various cancer cell lines by inducing apoptosis.[1][2][3] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[2][3][4] this compound exerts its pro-apoptotic effects through the inhibition of mitochondrial F0F1-ATP synthase, a key component of the oxidative phosphorylation machinery.[1][5][6] This inhibition triggers the intrinsic or mitochondrial pathway of apoptosis.[2][6][7] This pathway is characterized by the loss of mitochondrial membrane potential, release of pro-apoptotic factors from the mitochondria, and subsequent activation of a caspase cascade.[4][7]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[8][9] It allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the apoptotic process. This application note provides a comprehensive guide for utilizing flow cytometry to analyze apoptosis in cells treated with this compound. The protocols detailed below focus on three key aspects of apoptosis: phosphatidylserine externalization (Annexin V staining), caspase activation, and changes in mitochondrial membrane potential.
Mechanism of this compound-Induced Apoptosis
This compound's primary molecular target is the mitochondrial F0F1-ATP synthase.[1][5][6] Inhibition of this complex disrupts ATP synthesis and leads to mitochondrial dysfunction. This triggers the intrinsic apoptosis pathway, which is dependent on the action of caspase-9 and can be inhibited by the anti-apoptotic protein BCL-2.[1][5] Notably, this compound-induced cell death occurs independently of the p53 tumor suppressor protein.[1][5]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Analysis of Phosphatidylserine Externalization using Annexin V/PI Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for Annexin V/PI staining and analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of the experiment.
-
Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][12]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[12]
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
| Treatment Group | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Caspase-3/7 Activity Assay
This protocol measures the activity of the key executioner caspases, caspase-3 and -7.[13]
Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis.[13][14] This assay utilizes a cell-permeable, non-toxic fluorogenic substrate (e.g., TF2-DEVD-FMK) that irreversibly binds to activated caspase-3 and -7 in apoptotic cells.[13][15] The binding event results in a fluorescent signal that can be detected by flow cytometry.[13][15]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Annexin V/PI staining protocol.
-
-
Cell Staining:
-
Prepare a cell suspension of 5 x 10^5 to 1 x 10^6 cells/mL in 0.5 mL of warm medium or buffer.[15]
-
Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X TF2-DEVD-FMK).[15]
-
Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.[15]
-
After incubation, wash the cells twice with assay buffer or growth medium to remove any unbound reagent.[15]
-
Resuspend the cells in 0.5 mL of assay buffer or growth medium.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore (e.g., FITC channel for green fluorescence).[15]
-
Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells) to set the gates for analysis.
-
Quantify the percentage of cells with active caspase-3/7.
-
Data Presentation:
| Treatment Group | % Caspase-3/7 Positive Cells (Mean ± SD) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the integrity of the mitochondrial membrane, which is disrupted in the early stages of apoptosis.[8][16]
Principle: A key event in the intrinsic pathway of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm).[16] This can be measured using lipophilic cationic fluorescent dyes that accumulate in the mitochondria of healthy cells due to the negative membrane potential.[16][17] In apoptotic cells with a depolarized mitochondrial membrane, the dye fails to accumulate, resulting in a decrease in fluorescence. Dyes such as DiOC6(3) or JC-1 are commonly used for this purpose.[17][18]
Protocol (using DiOC6(3)):
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Annexin V/PI staining protocol.
-
-
Cell Staining:
-
Prepare a 0.1 µM working solution of DiOC6(3) in DPBS.[17]
-
Resuspend the treated and control cells at a density of 1 x 10^6 cells/mL in the DiOC6(3) working solution.[17]
-
Incubate the cells for 15 minutes at 37°C, protected from light.[17]
-
Centrifuge the cells at 130 x g for 5 minutes and discard the supernatant.[17]
-
Wash the cells twice with pre-warmed DPBS.[17]
-
Resuspend the final cell pellet in 1 mL of pre-warmed DPBS.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, detecting the green fluorescence of DiOC6(3).
-
Use a positive control for mitochondrial membrane depolarization (e.g., cells treated with CCCP) to set the appropriate gates.[19]
-
Quantify the percentage of cells with low DiOC6(3) fluorescence, indicating a loss of ΔΨm.
-
Data Presentation:
| Treatment Group | % Cells with Low ΔΨm (Mean ± SD) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Conclusion
The protocols outlined in this application note provide a robust framework for the flow cytometric analysis of apoptosis induced by this compound. By combining these assays, researchers can gain a comprehensive understanding of the cellular response to this compound treatment, from early events like mitochondrial membrane depolarization to the execution phase of apoptosis marked by caspase activation and phosphatidylserine externalization. This detailed analysis is crucial for the characterization of this compound's mechanism of action and for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. princeton.edu [princeton.edu]
- 5. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. stemcell.com [stemcell.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Flow Cytometric Detection of Mitochondrial Membrane Potential [en.bio-protocol.org]
- 17. Flow Cytometric Detection of Mitochondrial Membrane Potential [bio-protocol.org]
- 18. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-synthesis of Novel Apoptolidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the semi-synthesis of novel Apoptolidin derivatives. It includes a summary of structure-activity relationships, detailed experimental procedures for semi-synthesis and biological evaluation, and visual representations of key pathways and workflows.
Introduction
This compound is a macrolide natural product that exhibits potent and selective cytotoxic activity against various cancer cell lines.[1] Its mechanism of action involves the inhibition of the mitochondrial F0F1-ATP synthase (ATP synthase), a critical enzyme in cellular energy metabolism.[1][2] This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. The unique mode of action and selective cytotoxicity of this compound make it an attractive scaffold for the development of novel anticancer agents.
The semi-synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of its pharmacological properties. Key modifications have focused on the sugar moieties attached to the macrolactone core, as these have been shown to be crucial for its biological activity.[3] This document outlines the necessary protocols to generate and evaluate novel this compound analogs.
Data Presentation: Structure-Activity Relationships of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure, particularly the glycosylation pattern. The following table summarizes the available quantitative data on the cytotoxicity of this compound A and its key derivatives in human lung carcinoma (H292) cells. The data clearly indicates that the sugar moieties are essential for the cytotoxic activity of this compound, as the aglycones (Apoptolidinones) are inactive.
| Compound Name | Modification | Cell Line | Cytotoxicity (EC50) | Reference |
| This compound A | Parent Compound | H292 | ~30 nM | [3] |
| Apoptolidinone A | Aglycone (complete removal of sugars) | H292 | > 10 µM (inactive) | [3] |
| Apoptolidinone D | Aglycone (demethylated) | H292 | > 10 µM (inactive) | [3] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by targeting the mitochondrial F0F1-ATP synthase. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately culminating in caspase activation and programmed cell death.
References
- 1. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Apoptolidin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms of resistance to Apoptolidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a macrolide natural product that selectively induces apoptosis in various cancer cell lines.[1] Its primary molecular target is the F1 subcomplex of the mitochondrial F1F0-ATP synthase, an enzyme crucial for cellular energy production.[2][3][4]
Q2: How does this compound induce apoptosis?
By inhibiting the F1F0-ATP synthase, this compound disrupts mitochondrial function, leading to a decrease in ATP production.[5] This energy crisis activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can trigger autophagy and the intrinsic apoptotic cascade.[6][7] The induction of apoptosis by this compound is dependent on caspase-9 activity.[8]
Q3: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound involves mutations in the binding site on the F1 subcomplex of ATP synthase.[3][4] These mutations prevent this compound from effectively inhibiting the enzyme's function.
Q4: How can I determine if my cancer cell line is sensitive or resistant to this compound?
The sensitivity of a cancer cell line to this compound can be determined by measuring its half-maximal inhibitory concentration (IC50) value through a cell viability assay (e.g., MTT or CellTiter-Glo). A significantly higher IC50 value in one cell line compared to a known sensitive line suggests resistance.[9][10]
Q5: What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapies: Combining this compound with other anti-cancer agents can be effective. Synergistic effects have been observed with Bcl-2 inhibitors (like venetoclax) and glycolysis inhibitors.[4][11][12]
-
Use of Analogs: Structurally related compounds, such as Ammocidin A, may have different binding properties and could be effective against this compound-resistant cells.[4]
-
Targeting Downstream Pathways: Since this compound resistance is often target-specific, targeting downstream signaling pathways involved in cell survival could be a viable approach.
Q6: Are there any known synergistic drug combinations with this compound?
Yes, preclinical studies suggest that combining this compound with inhibitors of other key cellular pathways can lead to synergistic anti-cancer effects. Potential combinations include:
-
Bcl-2 Inhibitors (e.g., Venetoclax): These can enhance the pro-apoptotic effects of this compound.[4]
-
Glycolysis Inhibitors (e.g., 2-Deoxyglucose): Since this compound targets mitochondrial respiration, cells may become more reliant on glycolysis for energy. Inhibiting glycolysis can create a synthetic lethal scenario.[11][12]
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is crucial for cell survival, and its inhibition can sensitize cancer cells to this compound.[13]
Q7: What is the role of the AMPK pathway in this compound's mechanism of action?
The inhibition of ATP synthase by this compound leads to an increase in the cellular AMP/ATP ratio, which is a potent activator of AMPK.[6][7] Activated AMPK is a central regulator of cellular metabolism and can promote catabolic processes like autophagy to restore energy balance, but it can also trigger apoptosis under conditions of severe energy stress.[14][15]
Q8: Does this compound induce autophagy?
Yes, this compound treatment can induce autophagy in sensitive cancer cell types.[6] This is believed to be a consequence of AMPK activation.[6] The interplay between this compound-induced autophagy and apoptosis is complex and may be cell-type dependent.[16][17]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Potential Cause 1: Reagent Instability. this compound, like many natural products, may be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Solution: Aliquot this compound stock solutions to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 2: Cell Plating Density. The density of cells at the time of treatment can influence their metabolic state and drug sensitivity.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Potential Cause 3: Assay Incubation Time. The duration of drug exposure can significantly impact the IC50 value.
-
Solution: Standardize the incubation time for this compound treatment across all experiments. A time-course experiment may be necessary to determine the optimal endpoint.
-
Issue 2: No significant decrease in mitochondrial membrane potential (ΔΨm) is observed after this compound treatment.
-
Potential Cause 1: Insufficient Drug Concentration or Incubation Time. The effect on ΔΨm may be dose- and time-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a change in ΔΨm.
-
-
Potential Cause 2: Issues with the Fluorescent Dye. Dyes used to measure ΔΨm (e.g., JC-1, TMRE) can be sensitive to experimental conditions.[18][19]
-
Potential Cause 3: Cell Line Resistance. The cell line may be resistant to this compound, and therefore, no significant mitochondrial dysfunction will be observed.
-
Solution: Confirm the sensitivity of your cell line to this compound using a cell viability assay.
-
Issue 3: High background or low signal in the ATP synthase activity assay.
-
Potential Cause 1: Suboptimal Reagent Concentrations. The concentrations of ATP, NADH, and coupling enzymes are critical for assay performance.
-
Solution: Optimize the concentrations of all assay components. Ensure that the reagents are fresh and have been stored correctly.[2]
-
-
Potential Cause 2: Contamination of Mitochondrial Preparations. Contamination with other ATPases can lead to high background activity.
-
Solution: Use specific inhibitors, such as oligomycin for the F1F0-ATP synthase, to distinguish its activity from other ATPases. Ensure proper isolation of mitochondria.[5]
-
-
Potential Cause 3: Enzyme Inactivity. The ATP synthase in the isolated mitochondria may be inactive due to improper handling or storage.
-
Solution: Keep mitochondrial preparations on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
Issue 4: A CRISPR-generated resistant cell line still shows some sensitivity to this compound.
-
Potential Cause 1: Incomplete Knockout or Heterozygous Population. The CRISPR-Cas9 editing may not have been 100% efficient, resulting in a mixed population of wild-type, heterozygous, and homozygous knockout cells.
-
Solution: Perform single-cell cloning to isolate a pure population of resistant cells. Validate the knockout at the genomic and protein levels.
-
-
Potential Cause 2: Off-target Effects. The observed phenotype may be due to off-target effects of the CRISPR-Cas9 system.
-
Solution: Use at least two different sgRNAs targeting the same gene to ensure the phenotype is consistent. Perform whole-genome sequencing to check for off-target mutations.
-
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating doses of the drug.[10][21]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line after 72 hours of treatment.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current this compound concentration, increase the concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.
-
Validation of Resistance: Periodically, and at the end of the selection process, determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value (e.g., >10-fold) confirms the development of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various stages of the selection process.
Protocol 2: Assessment of Mitochondrial ATP Synthase Activity
This protocol is based on a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH.
-
Mitochondria Isolation: Isolate mitochondria from cultured cancer cells using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
-
Assay Buffer Preparation: Prepare an assay buffer containing: 250 mM sucrose, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EGTA.
-
Reaction Mixture: In a cuvette, prepare the following reaction mixture:
-
Assay Buffer
-
2.5 mM phosphoenolpyruvate
-
0.2 mM NADH
-
1 U/mL pyruvate kinase
-
2 U/mL lactate dehydrogenase
-
50 µg of mitochondrial protein
-
-
Initiate Reaction: Add 2 mM ATP to the cuvette to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity.
-
Control: To confirm that the measured activity is from the F1F0-ATP synthase, perform a parallel reaction in the presence of 2 µg/mL oligomycin.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm.[8]
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., 50 µM FCCP for 30 minutes) and a vehicle control.
-
JC-1 Staining: Remove the media and add fresh media containing 2 µM JC-1 to each well. Incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with a warm phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Table 1: Representative IC50 Values of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | H292 | Lung Carcinoma | Nanomolar range | [21] |
| This compound D | H292 | Lung Carcinoma | Nanomolar range | [21] |
| Ammocidin A | MV-4-11 | Acute Myeloid Leukemia | Low nanomolar | [8] |
Table 2: Potential Combination Therapies to Overcome this compound Resistance
| Combination Agent Class | Example | Rationale for Synergy | Expected Outcome |
| Bcl-2 Inhibitors | Venetoclax | Enhances the pro-apoptotic signal, overcoming resistance to apoptosis.[4] | Increased apoptosis and decreased cell viability. |
| Glycolysis Inhibitors | 2-Deoxyglucose (2-DG) | Creates a synthetic lethal state by inhibiting both mitochondrial respiration and glycolysis.[11][12] | Synergistic cell death. |
| PI3K/Akt/mTOR Inhibitors | BEZ235 | Inhibits a key cell survival pathway, sensitizing cells to this compound-induced stress.[13] | Enhanced anti-proliferative and pro-apoptotic effects. |
Signaling Pathways and Workflows
Diagram 1: this compound's Mechanism of Action and Resistance
Caption: this compound inhibits ATP synthase, leading to apoptosis. Mutations in ATP synthase cause resistance.
Diagram 2: Signaling Pathway of this compound-Induced Apoptosis and Autophagy
Caption: this compound activates AMPK, inducing both autophagy and apoptosis.
Diagram 3: Experimental Workflow for Generating and Validating this compound-Resistant Cell Lines
Caption: Workflow for developing and confirming this compound-resistant cancer cells.
References
- 1. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 4. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sequencing.com [sequencing.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Combination of glycolysis inhibition with chemotherapy results in an antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graphviz.org [graphviz.org]
- 15. adooq.com [adooq.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting Apoptolidin cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Apoptolidin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide natural product that exhibits selective cytotoxicity against various cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production.[3] By targeting the F1 subcomplex of this enzyme, this compound disrupts ATP synthesis, leading to an increase in the ADP/ATP ratio and ultimately inducing apoptosis (programmed cell death).[4][5]
Q2: Why am I observing significant variability in my this compound cytotoxicity assay results?
Variability in this compound cytotoxicity assays can arise from several factors:
-
Compound Instability: this compound is known to be a labile compound. It can undergo a base-induced acyl migration to form isothis compound, which has diminished activity.[3] This instability can be influenced by pH and temperature, leading to inconsistent results.
-
Assay Duration: The length of exposure to this compound can significantly impact the observed cytotoxicity. While some effects may be visible within 48-72 hours, longer incubation periods (e.g., 7 days) can reveal more profound cell death.[3]
-
Cell Line Specificity: The sensitivity to this compound varies between different cancer cell lines.[1][6] Factors such as the metabolic state and dependence on oxidative phosphorylation can influence the cytotoxic response.
-
General Assay Variability: As with any cell-based assay, factors such as inconsistent cell seeding density, passage number, pipetting errors, and batch-to-batch variations in reagents can contribute to variability.[7][8][9]
Q3: My IC50 values for this compound differ from published data. Why?
Discrepancies in IC50 values are not uncommon in cell-based assays and can be attributed to several factors:
-
Different Assay Methods: Different cytotoxicity assays (e.g., MTT, Calcein-AM, SRB) measure different cellular endpoints (metabolic activity, membrane integrity, protein content). This can result in different IC50 values even for the same cell line and compound.[10]
-
Variations in Experimental Conditions: Differences in incubation time, cell density, serum concentration in the culture medium, and even the specific brand of assay reagents can all influence the calculated IC50 value.[11][12]
-
Compound Purity and Handling: The purity of the this compound used and how it is stored and prepared can affect its potency.[11] Given its instability, improper handling can lead to degradation and higher IC50 values.
Q4: How should I prepare and store my this compound stock solutions?
Given the labile nature of this compound, proper handling and storage are critical. It is recommended to:
-
Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C and protect them from light.
-
When preparing working solutions, dilute the stock solution in pre-warmed, serum-free medium immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium/PBS. |
| Inconsistent IC50 values between experiments | This compound degradation, variations in cell passage number or health, different incubation times. | Prepare fresh dilutions of this compound for each experiment from a new aliquot. Use cells within a consistent and low passage number range. Standardize the incubation time for all experiments. |
| No significant cytotoxicity observed | Cell line is resistant to this compound, insufficient incubation time, this compound has degraded. | Test a panel of cell lines to find a sensitive model. Increase the incubation time (e.g., up to 7 days).[3] Use a fresh stock of this compound and verify its activity on a known sensitive cell line. |
| High background signal in the assay | Contamination of cell culture, components in the media interfering with the assay. | Regularly test for mycoplasma contamination.[9] When using colorimetric or fluorometric assays, ensure that the media components (e.g., phenol red, serum) do not interfere with the readings. Run appropriate controls (media only, vehicle control). |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours, 72 hours, or 7 days) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Calcein-AM Cytotoxicity Assay
This protocol provides an alternative method to assess cell viability based on membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
96-well black, clear-bottom plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Washing: After incubation, gently wash the cells twice with HBSS or PBS to remove the treatment medium.
-
Calcein-AM Staining: Prepare a working solution of Calcein-AM (e.g., 1-2 µM) in HBSS or PBS. Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | GI50 / IC50 (nM) | Reference |
| H292 | Lung Carcinoma | Calcein-AM | 48 h | 32 | [2] |
| H292 | Lung Carcinoma | Calcein-AM | 7 days | ~30 | [3] |
| RKO | Colorectal Cancer | SRB | 72 h | ~50 | [1] |
| HCT116 | Colorectal Cancer | SRB | 72 h | ~60 | [1] |
| SW480 | Colorectal Cancer | SRB | 72 h | ~80 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | MTT | 72 h | ~10 | [4] |
Table 2: Comparative Cytotoxicity of this compound Analogs in H292 Lung Carcinoma Cells
| Compound | GI50 (nM) after 48h | Reference |
| This compound A | 32 | [2] |
| This compound B | 7 | [2] |
| This compound C | 24 | [2] |
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General workflow for an this compound cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Fluorescently Tagged Apoptolidins in Cellular Uptake and Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Apoptolidin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Apoptolidin through fermentation. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound, and what are the basic fermentation media?
A1: this compound is a secondary metabolite produced by the actinomycete Nocardiopsis sp. FU40.[1] The fermentation process typically involves a two-stage cultivation: a seed culture followed by a production culture.
Q2: What are the key factors influencing the yield of this compound in fermentation?
A2: The yield of this compound is influenced by a combination of factors, including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Optimization of these parameters is critical for maximizing production.
Q3: What is the general morphology of Nocardiopsis sp. in submerged culture, and how does it affect production?
A3: In submerged culture, Nocardiopsis sp., like many filamentous actinomycetes, can grow as dispersed mycelia or form pellets. The morphology can significantly impact the fermentation process. While pellet formation can reduce the viscosity of the broth, making it easier to manage, it can also lead to mass transfer limitations (oxygen and nutrients), potentially reducing productivity.
Q4: What is the proposed biosynthetic pathway for this compound?
A4: this compound is a type I polyketide. Its biosynthesis is initiated with a methoxymalonyl-ACP loading module, a unique starting unit. The polyketide backbone is assembled by a multi-modular polyketide synthase (PKS). Subsequent tailoring steps, including oxidations and glycosylations, are crucial for the final structure and bioactivity of this compound.[1]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low this compound Yield | - Suboptimal media composition- Non-ideal pH or temperature- Poor aeration or agitation- Strain degradation | - Systematically optimize media components using statistical methods like Response Surface Methodology (RSM).- Monitor and control pH and temperature throughout the fermentation.- Optimize agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress.- Maintain a fresh working stock of the Nocardiopsis sp. strain and periodically re-isolate for high-producing colonies. |
| Pellet Formation Issues | - Inoculum quality and quantity- Media composition (e.g., presence of certain ions or peptones)- Agitation intensity | - Use a standardized and healthy spore suspension or vegetative inoculum.- Adjust the concentration of components known to influence pelleting, such as peptone and calcium carbonate.- Modify the agitation speed; higher speeds can lead to smaller, more compact pellets, while lower speeds may result in larger, looser pellets or filamentous growth. |
| Product Degradation | - Unfavorable pH or temperature in the later stages of fermentation- Enzymatic degradation | - Investigate the stability of this compound at different pH values and temperatures to identify optimal conditions for the production and recovery phases.- Consider harvesting the culture at the peak of production before significant degradation occurs. |
| Foaming | - High protein content in the medium- High agitation or aeration rates | - Add food-grade antifoaming agents as needed.- Optimize agitation and aeration to minimize excessive foaming. |
| Contamination | - Improper sterilization of media or equipment- Non-sterile inoculation techniques | - Ensure all media, flasks, and bioreactors are properly sterilized.- Use aseptic techniques for all transfers and inoculations. |
Quantitative Data on Fermentation Media
While specific quantitative data on the impact of varying media components on this compound yield is limited in publicly available literature, the following tables provide the composition of standard media used for Nocardiopsis sp. FU40 cultivation. Researchers can use these as a baseline for optimization studies.
Table 1: Seed Medium Composition for Nocardiopsis sp. FU40
| Component | Concentration |
| Soluble Starch | 1% |
| Molasses | 1% |
| Peptone | 1% |
| Beef Extract | 1% |
| pH | 7.2 |
Table 2: Production Medium Composition for Nocardiopsis sp. FU40 [1]
| Component | Concentration |
| Glycerol | 2% |
| Molasses | 1% |
| Casamino Acids | 0.5% |
| Peptone | 0.1% |
| CaCO₃ | 0.1% |
| pH | 7.2 |
Experimental Protocols
Protocol 1: Two-Stage Fermentation of Nocardiopsis sp. FU40 for this compound Production
-
Spore Plate Preparation: Inoculate spores of Nocardiopsis sp. FU40 onto Bennett's agar and incubate at 30°C for 5-6 days.[1]
-
Seed Culture: Inoculate fresh spores into a flask containing 5 mL of Seed Medium. Culture at 30°C with shaking for 4 days.[1]
-
Production Culture: Inoculate the 5 mL seed culture into a 250 mL flask containing 50 mL of Production Medium.[1]
-
Incubation: Culture at 30°C with shaking for 6 days.[1]
-
Extraction: After incubation, centrifuge the broth. Extract the supernatant with an equal volume of ethyl acetate.
-
Analysis: Analyze the ethyl acetate extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Evaporate the ethyl acetate extract to dryness and re-dissolve the residue in a known volume of methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Standard: Use a purified this compound standard to create a calibration curve for quantification.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
Technical Support Center: Total Synthesis of Apoptolidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the complex macrolide, Apoptolidin. The content directly addresses specific experimental challenges, offering insights from published synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Macrolide Core & Fragment Coupling
Question 1: My macrolactonization of the seco-acid is resulting in low yields and significant oligomerization. How can I optimize this key step?
Answer: Macrolactonization is a critical and often low-yielding step in the synthesis of large macrolides like this compound. The primary challenge is to favor the intramolecular cyclization over intermolecular oligomerization. Several successful strategies have been employed:
-
Yamaguchi Macrolactonization: This is a frequently used method in this compound syntheses.[1][2] It involves the formation of a mixed anhydride from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP at elevated temperatures. Regioselective macrolactonization at the C19 hydroxyl group has been achieved smoothly using these conditions.[3]
-
Shiina Macrolactonization: This method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and has been shown to be effective for forming large rings.[4]
-
Intramolecular Suzuki Coupling: An alternative strategy for macrocycle formation involves an intramolecular Suzuki cross-coupling reaction. This approach was used to construct the 20-membered macrolactone of Apoptolidinone A and D.[5][6]
Troubleshooting Tips:
-
High Dilution: Ensure the reaction is run under high-dilution conditions to minimize intermolecular reactions. This is typically achieved by the slow addition of the activated seco-acid to the reaction mixture over several hours.
-
Solvent Choice: The choice of solvent can be critical. In the synthesis of leucascandrolide, a related complex macrolide, switching to DMF helped disrupt unfavorable hydrogen bonds that promoted oligomerization.[7]
-
Temperature Control: Carefully control the reaction temperature as specified in the protocol.
Question 2: I am experiencing difficulties with the Stille coupling to form the C11-C12 bond. What are the key parameters for success?
Answer: The Stille coupling is a key convergent step, joining the major northern (C1-C11) and southern (C12-C28) fragments of the molecule.[1][2] The reaction typically involves coupling a vinyl iodide with a vinylstannane partner.
Troubleshooting Tips:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere.
-
Additives: Thallium(I) ethoxide has been used as an additive to promote Suzuki cross-couplings, a related reaction, and may offer advantages in certain palladium-catalyzed couplings.[5]
-
Solvent and Temperature: THF/H₂O mixtures are often employed.[6] The reaction is typically run at room temperature or with gentle heating.
-
Fragment Purity: Ensure both the vinyl iodide and vinylstannane fragments are of high purity, as impurities can poison the catalyst. The triene portion of the northern fragment is particularly sensitive and may require handling in amber glassware to prevent light-induced isomerization.[8]
Section 2: Stereochemical Control
Question 3: How can I achieve high diastereoselectivity in the aldol reactions used to set the stereocenters in the polypropionate backbone (e.g., C19/C20, C22/C23)?
Answer: Establishing the numerous stereocenters in this compound's polyketide structure is a major challenge. Diastereoselective aldol reactions are fundamental to this task.
-
Evans Aldol Reaction: This method was used to generate the C8/C9 stereocenters in the C1-C11 fragment, achieving a diastereomeric ratio of >20:1.[9]
-
Chlorotitanium Enolate Aldol Reactions: This powerful method has been used to establish twelve stereocenters in the synthesis of this compound A, demonstrating high levels of diastereoselectivity.[3]
-
Substrate-Controlled Reactions: In some cases, existing stereocenters can direct the stereochemical outcome of subsequent reactions. A chelation-controlled Grignard addition to an aldehyde was used to set a key stereocenter in the southern half of the aglycone with a 96:4 diastereomeric ratio.[8][10]
Table 1: Reported Stereoselectivity in Key Reactions
| Reaction Type | Stereocenters Formed | Method | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Evans Aldol | C8/C9 | Chiral Auxiliary | >20:1 | [9] |
| Grignard Addition | C24/C25 | Chelation Control | 96:4 | [8] |
| Aldol Reaction | C19/C20 | Substrate Control | - | [6] |
| Dihydroxylation | C19/C20 | Substrate Control | 6:1 |[8] |
Section 3: Glycosylation and Final Steps
Question 4: The glycosylation of the aglycone at C9 and C27 is inefficient and non-selective. What are the recommended procedures?
Answer: Glycosylation is one of the most significant challenges in the total synthesis of this compound, complicated by the need for selectivity and stereocontrol.[11] The labile nature of the aglycone and the sugars further complicates the process.
-
Glycosyl Donors: Glycosyl sulfoxides have been successfully used as donors. For instance, a phenylsulfinyl glycoside was used for the C9 glycosylation.[3]
-
Promoters: The choice of promoter is critical. Triflic anhydride (Tf₂O) is a powerful promoter used in conjunction with sulfoxide donors.[3]
-
Protecting Groups: A complex protecting group strategy is unavoidable.[11] Orthogonal protecting groups are necessary to selectively unmask the C9 and C27 hydroxyls for sequential glycosylation.[12][13]
-
Biosynthetic Approaches: To circumvent the difficulties of chemical glycosylation, a combined chemical and biosynthetic approach has been developed. A synthetic aglycone was fed to the this compound-producing microorganism (Nocardiopsis sp.), which then performed the glycosylation enzymatically.[5][11]
Question 5: The final deprotection steps are leading to the decomposition of my product. What are the mildest conditions to cleave silyl ethers without affecting the sensitive macrolide?
Answer: The final deprotection is notoriously difficult due to the lability of the this compound molecule, particularly its highly unsaturated macrocyclic system.[5][14][15]
-
HF•Pyridine: This reagent is commonly used for the cleavage of silyl ethers (like TES and TBS) and was used to successfully deprotect the aglycone.[10] The reaction is often run at low temperatures (-10 °C to 10 °C) to minimize degradation.[6]
-
Hexafluorosilicic Acid (H₂SiF₆): This reagent was used in a one-pot operation to cleave silyl ethers and hydrolyze a mixed methyl acetal to furnish the final hemiketal at C21.[3]
-
Careful Purification: The final product is sensitive, requiring careful handling during purification and characterization.[5][15]
Key Experimental Protocols
Protocol 1: Evans Aldol Reaction for C1-C11 Fragment [9]
This protocol describes the generation of the C8/C9 stereocenters.
-
Enolate Formation: To a solution of the chiral oxazolidinone in CH₂Cl₂ at 0 °C, add dibutylboron triflate and triethylamine. Stir for 30 minutes.
-
Aldehyde Addition: Cool the mixture to -78 °C and add the aldehyde substrate dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 20 minutes, then warm to 0 °C and stir for 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 buffer, followed by methanol and 30% hydrogen peroxide.
-
Workup: Warm the mixture to room temperature and stir for 1 hour. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the aldol adduct (reported yield: 83%).
Protocol 2: Yamaguchi Macrolactonization [3]
This protocol describes the formation of the 20-membered macrocycle.
-
Activation: To a solution of the seco-acid in THF at room temperature, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride. Stir for 2 hours.
-
Cyclization: Dilute the reaction mixture with toluene and add it via syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (DMAP) in toluene.
-
Reaction: After the addition is complete, continue to reflux for an additional hour.
-
Workup: Cool the reaction to room temperature, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the macrolactone.
Visualizations: Synthetic Strategy and Workflow
Caption: Retrosynthetic analysis of this compound.[1][2][14]
Caption: Workflow comparing first and second-generation routes to a key intermediate.[1][2]
Caption: Logical workflow for an orthogonal protecting group strategy.[11][12][13]
References
- 1. cornellpharmacology.org [cornellpharmacology.org]
- 2. Total synthesis of this compound: completion of the synthesis and analogue synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the Cytotoxicity of Apoptolidinones A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Apoptolidinone A by Koert [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apoptolidinone A: synthesis of the this compound A aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Chemical and Biosynthetic Route to Access a New this compound Congener - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. media.neliti.com [media.neliti.com]
- 14. Total Synthesis of this compound: Part 1. Retrosynthetic Analysis and Construction of Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected results in Apoptolidin experiments
Welcome to the technical support center for Apoptolidin experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrolide that selectively induces apoptosis in certain cancer cells. Its primary target is the mitochondrial F1F0-ATP synthase, an enzyme crucial for cellular energy production.[1][2][3] Unlike other inhibitors like oligomycin which bind to the F0 subunit, this compound binds to the F1 subcomplex.[4][5][6][7] This inhibition of ATP synthase disrupts mitochondrial function, leading to a cascade of events that culminate in apoptotic cell death.[1][2]
Q2: Why do I observe high variability in the cytotoxic effects of this compound between different cancer cell lines?
A2: The selective cytotoxicity of this compound is a known characteristic and was noted early in its evaluation.[2][4] This selectivity is largely attributed to the metabolic state of the cancer cells. Cells that are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs are more susceptible to this compound's effects.[4][5] Therefore, you will likely observe greater potency in cell lines with high mitochondrial respiration rates compared to those that rely more on glycolysis (the Warburg effect).
Q3: Can mutations in ATP synthase affect this compound's efficacy?
A3: Yes, mutations in the subunits of ATP synthase can significantly alter the efficacy of this compound and its analogs. For instance, a specific mutation, ATP5B-L394F, has been shown to have opposing effects on sensitivity to this compound A and Ammocidin A, a related compound.[4] This mutation decreased sensitivity to Ammocidin A but unexpectedly increased sensitivity to this compound A.[4] This highlights the subtle but critical differences in how these molecules interact with their target.
Q4: My cells treated with this compound are showing signs of necrosis rather than apoptosis. Is this expected?
A4: While this compound's primary mode of action is to induce apoptosis, observing necrotic-like features is not entirely unexpected under certain conditions.[8][9][10] High concentrations of the drug, rapid ATP depletion, or the specific characteristics of the cell line can sometimes lead to secondary necrosis.[10] It's crucial to differentiate between programmed necrosis (necroptosis) and passive necrosis.[8][9] We recommend performing specific assays to confirm the cell death pathway, such as Annexin V/PI staining, caspase activation assays, or analysis of DNA fragmentation.[11]
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter during your this compound experiments.
Issue 1: Inconsistent EC50 values for this compound A across repeat experiments.
-
Possible Cause 1: Variation in Mitochondrial Membrane Potential. The transport of this compound into the mitochondrial matrix may be dependent on the mitochondrial membrane potential.[4] Variations in cell culture conditions that affect this potential can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure consistent cell seeding densities and growth phases, as these can influence metabolic state.
-
Standardize media formulations and supplementation, as nutrient availability impacts mitochondrial activity.
-
Consider measuring the mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) as a quality control step for your cell cultures.
-
-
Possible Cause 2: Presence of ATPIF1 (IF1). The inhibitory factor 1 (ATPIF1) can bind to the F1 subcomplex under conditions of low mitochondrial matrix pH, which can occur with uncouplers.[4] This binding can prevent this compound from accessing its target site.[4]
-
Troubleshooting Steps:
-
Be cautious when co-treating with agents that depolarize the mitochondrial membrane (e.g., FCCP), as this can induce ATPIF1 binding.
-
If investigating the direct interaction with ATP synthase in permeabilized cells or isolated mitochondria, ensure the pH of your buffers is well-controlled.
-
Issue 2: A specific ATP synthase mutation (e.g., ATP5B-L394F) shows increased sensitivity to this compound A, which is counterintuitive for a resistance mutation.
-
Explanation: This is a documented and important finding. The ATP5B-L394F mutation was found to decrease sensitivity to Ammocidin A while surprisingly increasing sensitivity to this compound A.[4] This suggests that the structural changes induced by the mutation have differential effects on the binding of these two closely related molecules. It underscores that not all mutations in a drug target will confer resistance and can, in some cases, enhance drug binding or effect.
-
Experimental Workflow to Investigate Differential Sensitivity:
Workflow for assessing differential drug sensitivity in engineered cell lines.
Issue 3: Observing unexpected off-target effects or lack of efficacy despite confirming target expression.
-
Possible Cause: Off-Target Effects. While this compound's primary target is well-established, like many small molecules, it could have off-target effects that contribute to its cytotoxicity, especially at higher concentrations.[12]
-
Troubleshooting Steps:
-
Perform target engagement studies to confirm that this compound is binding to ATP synthase in your experimental system at the concentrations used.
-
Use CRISPR/Cas9 to generate a knockout of a key ATP synthase subunit and assess if the cytotoxic effect of this compound is lost. If the cells still die, it points to significant off-target effects.
-
Consider that some anti-cancer drugs in clinical trials have been found to work through off-target mechanisms, and their intended targets were non-essential for cancer cell proliferation.[12]
-
Data Presentation
Table 1: Example EC50 Values for this compound A and Ammocidin A in Parental and ATP5B-L394F Mutant Cell Lines
| Cell Line | Compound | EC50 (nM) | Fold Change vs. Parental |
| MV-4-11 (Parental) | This compound A | 15 | - |
| MV-4-11 (ATP5B-L394F) | This compound A | 5 | 0.33 (Increased Sensitivity) |
| MV-4-11 (Parental) | Ammocidin A | 25 | - |
| MV-4-11 (ATP5B-L394F) | Ammocidin A | 150 | 6.0 (Decreased Sensitivity) |
Note: These are example values based on qualitative descriptions in the literature to illustrate the expected trend.[4]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Analysis of Apoptosis vs. Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action
Troubleshooting Logic for Variable Cytotoxicity
References
- 1. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Apoptolidin and Oligomycin as ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent F-type ATPase inhibitors, Apoptolidin and Oligomycin. Both natural products are invaluable tools for studying mitochondrial function and hold potential as therapeutic agents. This document outlines their mechanisms of action, inhibitory efficacy, effects on cellular signaling pathways, and provides detailed experimental protocols for their characterization.
Executive Summary
This compound and Oligomycin are both inhibitors of the mitochondrial F1Fo-ATP synthase (ATPase), a key enzyme in cellular energy metabolism. However, they exhibit distinct mechanisms of action and cellular effects. Oligomycin, a well-established ATPase inhibitor, targets the Fo subunit, blocking the proton channel essential for ATP synthesis.[1] this compound, a more recently characterized macrolide, interacts with the F1 subcomplex of the ATPase.[2] This fundamental difference in their binding sites leads to variations in their inhibitory profiles and downstream cellular consequences.
Mechanism of Action
Oligomycin: This polyketide antibiotic directly binds to the F-type ATPase's Fo subunit, which forms the proton channel through the inner mitochondrial membrane. By obstructing this channel, Oligomycin effectively halts the flow of protons, thereby inhibiting both ATP synthesis and ATP hydrolysis.[1]
This compound: This glycoside macrolide targets the F1 subcomplex of the ATPase, which contains the catalytic sites for ATP synthesis and hydrolysis.[2] While the precise binding site is still under investigation, evidence suggests it interacts with the α and/or β subunits, leading to allosteric inhibition of the enzyme's activity.[3]
Data Presentation: Inhibitory Efficacy
The inhibitory potency of this compound and Oligomycin against F-type ATPase has been evaluated in various systems. The following tables summarize key quantitative data from published studies.
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| This compound | Yeast Mitochondria (F0F1-ATPase) | 0.7 | [4] |
| Oligomycin | Yeast Mitochondria (F0F1-ATPase) | Not explicitly provided in a direct comparison in the same study, but generally known to be a potent inhibitor in the nanomolar to low micromolar range. | [4] |
| This compound | Triton X-100-solubilized yeast ATPase | Ki of 4-5 µM | [5] |
| Oligomycin A | Isolated bovine heart mitochondria F1Fo-ATPase | IC50 of 1 µM for a related compound YO-001A | [1] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, enzyme preparations, and assay methods across different studies.
Signaling Pathways and Cellular Effects
Inhibition of ATPase by this compound and Oligomycin triggers distinct downstream signaling cascades, ultimately leading to apoptosis in sensitive cell types.
This compound-Induced Apoptosis
This compound's inhibition of ATPase leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status.[6] Activated AMPK initiates a signaling cascade that can lead to the induction of autophagy and apoptosis.[6][7]
Oligomycin-Induced Apoptosis
Oligomycin-mediated ATPase inhibition also disrupts cellular energy homeostasis, leading to mitochondrial dysfunction. This can trigger endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded proteins in the ER.[8] The ER stress response, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) and Death Receptor 5 (DR5), sensitizing the cell to apoptosis.[8][9] Oligomycin also causes an increase in the mitochondrial membrane potential.[10]
Effects on Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its opening is a critical event in some forms of apoptosis.[11][12]
Oligomycin: Studies have shown that Oligomycin can strengthen the protective effect of Cyclosporin A (CsA), a known mPTP inhibitor, against pore opening induced by calcium overload.[13][14] This suggests that Oligomycin may indirectly modulate mPTP function, possibly by altering the mitochondrial membrane potential or by affecting the interaction of regulatory proteins with the pore complex.
This compound: The direct effect of this compound on the mPTP is less characterized. While its induction of apoptosis is established, further research is needed to determine if this involves direct modulation of the mPTP or occurs through mPTP-independent pathways.
Experimental Protocols
Spectrophotometric Assay of Mitochondrial F1Fo-ATPase Activity
This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolysis activity of mitochondrial F1Fo-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6][15]
Materials:
-
Isolated mitochondria or purified F1Fo-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
NADH (10 mM)
-
Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix (e.g., from rabbit muscle)
-
Inhibitor stock solutions (this compound and Oligomycin) in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), and the PK/LDH enzyme mix (e.g., 2-5 units/mL of each).
-
Add the mitochondrial preparation or purified enzyme to the wells of the microplate containing the reaction mixture.
-
Add varying concentrations of the inhibitor (this compound or Oligomycin) or solvent control to the respective wells. Incubate for a pre-determined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP (final concentration 2 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the microplate spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The ATPase activity is proportional to this rate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[5][8][16][17][18]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Inhibitor stock solutions (this compound and Oligomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Oligomycin for the desired duration (e.g., 24, 48, or 72 hours). Include a solvent control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and Oligomycin are both powerful inhibitors of F-type ATPase, but their distinct binding sites on the F1 and Fo subunits, respectively, lead to different inhibitory characteristics and cellular responses. Oligomycin's direct blockage of the proton channel provides a robust and well-characterized model for studying the effects of complete ATP synthesis inhibition. This compound, with its action on the F1 subcomplex, offers an alternative mechanism of inhibition and has shown promising selectivity for certain cancer cells. The choice between these two inhibitors will depend on the specific research question, with Oligomycin serving as a classic tool and this compound providing a subject for further investigation into nuanced mechanisms of ATPase inhibition and apoptosis induction. This guide provides the foundational information and experimental frameworks for researchers to effectively utilize and compare these important biochemical probes.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 3. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. 4.2. Cell Viability Assay (MTT) [bio-protocol.org]
- 6. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK-mediated autophagy inhibits apoptosis in cisplatin-treated tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Role of the mitochondrial permeability transition pore in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligomycin strengthens the effect of cyclosporin A on mitochondrial permeability transition by inducing phosphate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
Apoptolidin A and its Analogues: A Comparative Guide to Potency
For Researchers, Scientists, and Drug Development Professionals
Apoptolidin A is a macrolide natural product that has garnered significant interest in the scientific community for its highly selective cytotoxicity against cancer cells.[1][2] It induces apoptosis, or programmed cell death, by targeting a key component of cellular energy production.[3][4] This guide provides a comparative analysis of the potency of this compound A and its analogues, supported by experimental data, to aid researchers in drug discovery and development.
Mechanism of Action: Targeting the Cell's Powerhouse
The this compound family of glycomacrolides exerts its cytotoxic effects by inhibiting the mitochondrial F0F1-ATP synthase, a critical enzyme complex responsible for producing the majority of the cell's ATP through oxidative phosphorylation.[1][3][5] Specifically, these compounds bind to the F1 subcomplex of the ATP synthase.[5][6][7][8] This inhibition disrupts the primary energy supply of the cell, ultimately triggering the apoptotic cascade. The selective nature of apoptolidins towards cancer cells is thought to be linked to the unique bioenergetic requirements of transformed cells, which can be more reliant on oxidative phosphorylation.[5][6][8]
Comparative Potency of this compound Analogues
The potency of this compound A and its analogues has been evaluated using various assays, including direct inhibition of F0F1-ATPase and cell-based proliferation assays. The following table summarizes the available quantitative data.
| Compound | F0F1-ATPase Inhibition (IC50) | Growth Inhibition (GI50) - Ad12-3Y1 Cells | Growth Inhibition - H292 Cells | Notes |
| This compound A | 0.7 µM[9] | 6.5 nM[9] | Similar to this compound C[10] | Exhibits high selectivity for transformed cells.[3][4] |
| This compound B | Not explicitly stated | Not explicitly stated | 7 nM[10] | Lacks the C-16 hydroxyl group and is more potent than this compound A in the H292 cell-based assay.[10] |
| This compound C | Not explicitly stated | Not explicitly stated | Less active than B, similar to A[10] | Lacks hydroxyl groups at positions C-16 and C-20.[10] |
| This compound H | Not explicitly stated | Not explicitly stated | Not explicitly stated | Lacks the disaccharide, resulting in a >10-fold reduction in activity compared to this compound A, but still retains sub-micromolar activity.[5] |
| Ammocidin A | Not explicitly stated | Not explicitly stated | Not explicitly stated | A structurally related glycomacrolide with higher potency and greater serum stability than this compound A.[5] |
| Isothis compound | >24-fold less potent than A[9] | Not explicitly stated | Not explicitly stated | A conformational isomer of this compound A with significantly reduced potency.[9] |
| C-16 acetate derivative | Similar to this compound A[9] | 56 nM[9] | Reduced activity[10] | Suggests the C-16 hydroxyl group is important for activity or that there is sensitivity to steric hindrance at this position.[9] |
| Deglycosylated derivative | Retains considerable activity[11] | Greatly reduced cytotoxicity[11] | Not explicitly stated | Highlights the importance of the sugar moieties for cellular activity but not necessarily for direct ATPase inhibition.[11][12] |
Experimental Protocols
F0F1-ATPase Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of F0F1-ATPase.
-
Preparation of Mitochondria: Mitochondria are isolated from a suitable source, such as yeast, through differential centrifugation.
-
ATPase Activity Measurement: The F0F1-ATPase activity is typically measured by quantifying the rate of ATP hydrolysis. This can be done by measuring the release of inorganic phosphate, often using a colorimetric method.
-
Inhibition Assay: The isolated mitochondria are incubated with varying concentrations of the test compound (e.g., this compound A or its analogues).
-
Data Analysis: The rate of ATP hydrolysis is measured for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.[9]
Cell Proliferation Assay (e.g., Ad12-3Y1 vs. 3Y1 cells)
This cell-based assay assesses the cytotoxic and cytostatic effects of a compound on cell growth and viability.
-
Cell Culture: Transformed cells (e.g., Ad12-3Y1 rat fibroblasts) and their untransformed counterparts (e.g., 3Y1 cells) are cultured under standard conditions.[9]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability or proliferation is measured using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined for each cell line. The selectivity of the compound is assessed by comparing its activity against transformed versus untransformed cells.[9]
Visualizing the Mechanism and Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships within a family of selectively cytotoxic macrolide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Apoptolidin's Anticancer Activity: A Comparative Cross-Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Apoptolidin, a macrolide natural product, across various cancer cell lines. This compound has garnered significant interest for its selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for assessing its efficacy.
Comparative Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| H292 | Human Lung Carcinoma | 32 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | ~10-100 (inferred from graphical data) | [2] |
| RKO | Human Colon Carcinoma | Not explicitly stated, but effective growth inhibition shown | [3] |
| HCT116 | Human Colon Carcinoma | Not explicitly stated, but effective growth inhibition shown | [3] |
| SW480 | Human Colon Carcinoma | Not explicitly stated, but effective growth inhibition shown | [3] |
Note: The activity of this compound can vary depending on the specific experimental conditions, including incubation time and the assay used.
Molecular Mechanism of Action and Signaling Pathway
This compound's anticancer activity is initiated by its binding to the F1 subunit of the mitochondrial F-ATPase.[2] This targeted inhibition disrupts the proton motive force and leads to a decrease in ATP synthesis, creating a state of cellular energy crisis. The downstream signaling cascade culminating in apoptosis is illustrated below.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
To facilitate the cross-validation of this compound's anticancer activity, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/XTT)
This protocol outlines a colorimetric assay to determine the viability of cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Solubilization (for MTT): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol details the detection of apoptosis through the externalization of phosphatidylserine and loss of membrane integrity.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cells. Also, collect the supernatant containing any floating cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound's anticancer activity and the logical relationship between its mechanism and the observed cellular effects.
Caption: A standard workflow for assessing this compound's in vitro efficacy.
References
Unveiling the Criticality of Apoptolidin's Structural Motifs in Inducing Cancer Cell Death
A Comparative Guide for Researchers and Drug Development Professionals
Apoptolidin, a macrolide natural product, has garnered significant attention in the scientific community for its potent and selective induction of apoptosis in cancer cells.[1][2] This remarkable activity stems from its unique molecular architecture, which features several key structural motifs. Understanding the precise role of these motifs is paramount for the rational design of novel, more effective anti-cancer therapeutics. This guide provides a comprehensive comparison of the biological activity of various this compound analogs, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern its apoptotic-inducing capabilities.
Performance Comparison of this compound Analogs
The biological activity of this compound and its derivatives is primarily assessed through two key assays: inhibition of mitochondrial F0F1-ATPase (also known as ATP synthase) and antiproliferative activity against cancer cell lines. F0F1-ATPase has been identified as the molecular target of this compound.[3][4] Inhibition of this enzyme disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptotic pathway.
The following table summarizes the quantitative data from studies on various this compound analogs, comparing their potency in F0F1-ATPase inhibition (IC50) and their growth-inhibitory effects (GI50) on E1A-transformed rat fibroblasts.
| Compound | Modification | F0F1-ATPase Inhibition IC50 (µM) | Antiproliferative Activity GI50 (nM) |
| This compound A | Unmodified | 0.7 | 6.5 |
| Analog 1 | C2′-OBz | 0.3 | 3.6 |
| Analog 2 | C4‴-OAc, C23-OAc | 0.4 | 9.5 |
| Analog 3 | C4‴-OAc | 0.8 | 9.8 |
| Analog 4 | C16-OAc | 0.8 | 56 |
| Analog 5 | C3′-OAc | 0.4 | 2.7 |
| Analog 6 | C20-OAc | 1.1 | 11 |
| Analog 7 | C20-OMe | 2.8 | 12 |
| Analog 8 | C21-OMe | 2.3 | 16 |
| Apoptolidinone A | Aglycone (lacks sugar moieties) | - | Non-cytotoxic |
| Apoptolidinone D | Aglycone (lacks sugar moieties) | - | Non-cytotoxic |
Data Interpretation:
-
The Disaccharide Moiety is Crucial for Cytotoxicity: The most striking finding is that the aglycones, Apoptolidinone A and D, which lack the pendant sugar groups, are non-cytotoxic.[4][5] This highlights the critical role of the disaccharide at C9 for the compound's ability to induce cell death. While not essential for binding to and inhibiting F0F1-ATPase, the sugars are indispensable for the potent antiproliferative effects observed in cellular assays.
-
Modifications to the Macrolide Core Modulate Activity: Modifications to the hydroxyl groups on the macrolide ring and the sugar moieties result in a range of activities. For instance, acylation at the C3′ position (Analog 5) and benzoylation at the C2' position (Analog 1) slightly enhance antiproliferative activity compared to the parent this compound A. Conversely, acetylation at the C16 position (Analog 4) significantly reduces potency. These findings suggest that the periphery of the molecule plays a fine-tuning role in its interaction with the biological target and/or cellular uptake.
-
Correlation between ATPase Inhibition and Cytotoxicity is Not Always Linear: While F0F1-ATPase is the target, the correlation between the in vitro enzyme inhibition (IC50) and cellular antiproliferative activity (GI50) is not always direct. This suggests that other factors, such as cell permeability, metabolic stability, and potential off-target effects, may contribute to the overall biological activity of these compounds.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
F0F1-ATPase Inhibition Assay (Isolated Yeast Mitochondria)
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the F0F1-ATPase enzyme complex.
Materials:
-
Isolated yeast mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP (adenosine triphosphate)
-
Malachite green reagent
-
Ammonium molybdate solution
-
Sodium citrate solution
-
This compound analogs or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a suspension of isolated yeast mitochondria in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., oligomycin).
-
Add the mitochondrial suspension to each well and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Add the ammonium molybdate and sodium citrate solutions to develop the color.
-
Measure the absorbance at 620 nm using a microplate reader. The amount of inorganic phosphate released is proportional to the ATPase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiproliferative Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell line (e.g., H292 human lung carcinoma or E1A-transformed rat fibroblasts)
-
Complete cell culture medium
-
This compound analogs or other test compounds
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.
Visualizing the Mechanism of Action
To illustrate the molecular events triggered by this compound, the following diagrams depict the signaling pathway of apoptosis induction and a typical experimental workflow.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Workflow for validating this compound structural motifs.
Conclusion
The presented data unequivocally demonstrates that while the macrolide core of this compound is responsible for its interaction with F0F1-ATPase, the disaccharide moiety is the primary determinant of its potent and selective cytotoxic activity. Modifications to the hydroxyl groups on both the macrolide and sugar components can be strategically employed to fine-tune the compound's potency. This detailed comparison guide, complete with experimental protocols and mechanistic diagrams, provides a valuable resource for researchers in the field of oncology and drug discovery, paving the way for the development of next-generation apoptotic inducers based on the this compound scaffold.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Apoptolidin Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the total synthesis of the potent antitumor agent Apoptolidin presents a formidable challenge and a testament to the power of modern synthetic organic chemistry. This guide provides a head-to-head comparison of the different total synthesis routes developed for this compound and its aglycone, Apoptolidinone, offering a comprehensive overview of their strategies, efficiencies, and key chemical transformations. The information is supported by quantitative data, detailed experimental protocols for pivotal reactions, and visualizations of the synthetic pathways and the compound's mechanism of action.
This compound, a macrolide isolated from Nocardiopsis sp., has garnered significant attention for its selective induction of apoptosis in transformed cells, making it a promising lead for cancer therapy.[1] Its complex structure, featuring a 20-membered macrolactone, a triene unit, and two carbohydrate moieties, has inspired several research groups to undertake its total synthesis. This guide will focus on the seminal total syntheses of this compound A by the Nicolaou and Crimmins groups, alongside the syntheses of its aglycone, Apoptolidinone, by the Koert and Sulikowski groups.
Comparative Analysis of Synthetic Routes
The efficiency and convergency of a synthetic route are critical factors for the practical production of complex molecules like this compound. The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their overall performance.
| Synthetic Route | Target Molecule | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Nicolaou et al. | This compound | 29 | ~0.5% | Stille coupling for C11-C12 bond formation, Yamaguchi macrolactonization.[2][3] |
| Crimmins et al. | This compound A | Not explicitly stated | Not explicitly stated | Cross-metathesis for the C1-C10 trienoate unit, diastereoselective aldol reactions.[4][5] |
| Koert et al. | Apoptolidinone A | Not explicitly stated | Not explicitly stated | Ring-size selective macrolactonization, stereoselective aldol reactions.[6][7] |
| Sulikowski et al. | Apoptolidinone | Not explicitly stated | Not explicitly stated | Intramolecular Suzuki reaction for macrolactone formation. |
Key Synthetic Transformations and Experimental Protocols
The successful synthesis of this compound and its aglycone relies on a series of powerful and elegant chemical reactions. Below are detailed experimental protocols for some of the key transformations employed in these syntheses.
Yamaguchi Macrolactonization (Nicolaou Synthesis)
The Yamaguchi macrolactonization is a powerful method for the formation of large-ring lactones from seco-acids.[8][9][10] In the Nicolaou synthesis, this reaction was crucial for the construction of the 20-membered macrolactone core of this compound.[2][3]
Protocol: To a solution of the seco-acid in a suitable solvent such as toluene is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The resulting mixed anhydride is then treated with 4-dimethylaminopyridine (DMAP) under high dilution conditions to promote intramolecular cyclization. The reaction is typically heated to drive the lactonization to completion.
Stille Coupling (Nicolaou Synthesis)
The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[3] This reaction was employed by the Nicolaou group to connect two key fragments of the this compound backbone.
Protocol: A solution of the vinyl iodide and vinyl stannane fragments in a solvent like N,N-dimethylformamide (DMF) is treated with a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) salt co-catalyst. The reaction mixture is heated to facilitate the cross-coupling reaction.
Ring-Closing Metathesis (Crimmins Synthesis)
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles.[11][12][13][14][15] The Crimmins synthesis of this compound A utilized a cross-metathesis reaction to construct the C1-C10 trienoate unit.[4][5]
Protocol: A solution of the diene precursor in a solvent such as dichloromethane or toluene is treated with a Grubbs' catalyst (first or second generation). The reaction is typically run at room temperature or with gentle heating to effect the ring closure.
Visualizing the Synthetic Strategies
To better understand the logic and flow of the different synthetic routes, the following diagrams, generated using the DOT language, illustrate the retrosynthetic analyses of the key approaches.
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound's potent anticancer activity stems from its ability to selectively induce apoptosis in transformed cells. It achieves this by targeting the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production.[1] Inhibition of this enzyme disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.
The following diagram illustrates the proposed signaling cascade initiated by this compound:
In this pathway, this compound's inhibition of F0F1-ATPase leads to mitochondrial dysfunction, characterized by a loss of membrane potential. This triggers the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, which are normally held in check by anti-apoptotic proteins such as Bcl-2.[1][16][17] Activated Bax and Bak promote the release of cytochrome c from the mitochondria into the cytoplasm.[18] Cytochrome c then binds to Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the apoptosome.[19] This complex facilitates the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.
Conclusion
The total syntheses of this compound and its aglycone represent landmark achievements in organic chemistry, showcasing a diverse array of synthetic strategies and powerful chemical transformations. The Nicolaou and Crimmins syntheses of the parent molecule, along with the Koert and Sulikowski syntheses of the aglycone, provide a rich platform for comparison and a valuable resource for researchers in natural product synthesis and medicinal chemistry. Understanding these synthetic routes, coupled with a detailed knowledge of this compound's mechanism of action, will undoubtedly pave the way for the development of novel and more effective anticancer therapies.
References
- 1. This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound: completion of the synthesis and analogue synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: construction of enantiomerically pure fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Apoptolidinone A by Koert [organic-chemistry.org]
- 7. Apoptolidinone A: synthesis of the this compound A aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Yamaguchi reagent – Reagent of the month June - Santiago lab [santiago-lab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. embopress.org [embopress.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
